Chrysotoxine
Description
inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation; structure in first source
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRVKGYFHPWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415692 | |
| Record name | Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156951-82-5 | |
| Record name | Chrysotoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156951-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Natural Sources of Chrysotoxine in Dendrobium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysotoxine, a bibenzyl compound found in various Dendrobium species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective and anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and insights into its biosynthetic pathway and mechanism of action. While several Dendrobium species have been identified as sources of this compound, quantitative data on its concentration remains limited, highlighting a key area for future research. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Dendrobium, one of the largest genera in the Orchidaceae family, encompasses a diverse group of orchids with a long history of use in traditional medicine, particularly in Asia. Many Dendrobium species are known to produce a wide array of bioactive secondary metabolites, including alkaloids, polysaccharides, and phenolic compounds. Among the phenolics, bibenzyls represent a significant class of compounds with promising pharmacological activities. This compound is a notable bibenzyl that has been isolated from several Dendrobium species.
Recent studies have revealed the potential of this compound as a dual inhibitor of Src and Akt, two key proteins involved in cancer cell proliferation and survival. This discovery has spurred further investigation into its mechanism of action and its potential as a lead compound for the development of novel anticancer agents. This guide provides a detailed summary of the current knowledge on the natural occurrence of this compound, methods for its isolation, and its biological activities.
Natural Occurrence of this compound in Dendrobium Species
This compound has been identified as a constituent of several Dendrobium species. The presence of this compound, often alongside other bioactive bibenzyls, underscores the potential of these plants as a source for novel therapeutic agents. The following table summarizes the Dendrobium species reported to contain this compound.
| Dendrobium Species | Plant Part | Reference(s) |
| Dendrobium chrysotoxum | Stems | [1][2] |
| Dendrobium pulchellum | Not specified | [3][4] |
| Dendrobium nobile | Not specified | [1] |
| Dendrobium capillipes | Not specified | [4] |
| Unspecified Dendrobium species | Not specified | [5] |
Experimental Protocols
General Extraction and Isolation of Bibenzyls from Dendrobium Species
The following is a generalized protocol for the extraction and isolation of bibenzyl compounds, including this compound, from Dendrobium plant material. This protocol is a composite based on methods described in the literature and may require optimization depending on the specific Dendrobium species and the target compound.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., stems) and grind it into a fine powder.
-
Solvent Extraction: Macerate or reflux the powdered plant material with 95% ethanol. The process is typically repeated 2-3 times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Fractionation and Isolation
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Bibenzyls are typically found in the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
-
Further Purification: Collect the fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles. Further purify the combined fractions using additional chromatographic techniques such as:
-
Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water to achieve final purification of the target compound.
-
Quantification of this compound
While a specific validated HPLC or UPLC-MS/MS method for the quantification of this compound is not detailed in the reviewed literature, a general approach based on methods for other bibenzyls can be proposed.
3.2.1. Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which should be determined by UV-Vis spectroscopy.
-
Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples can then be determined by comparing their peak areas with the calibration curve.
3.2.2. Method Validation
For the method to be considered reliable for quantitative analysis, it must be validated according to ICH guidelines. The validation should include:
-
Linearity: Assess the linear relationship between the concentration of the standard and the detector response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.
-
Specificity: Ensure that the method can accurately measure the analyte in the presence of other components in the sample matrix.
Signaling Pathways and Logical Relationships
This compound as an Inhibitor of the Src/Akt Signaling Pathway
This compound has been identified as a dual inhibitor of Src and protein kinase B (Akt), two critical kinases in signaling pathways that promote cancer cell survival, proliferation, and metastasis. By inhibiting this pathway, this compound can suppress cancer stem cell-like phenotypes.
Caption: this compound inhibits the Src/Akt signaling pathway.
Generalized Biosynthetic Pathway of Bibenzyls in Dendrobium
The biosynthesis of bibenzyls, including this compound, originates from the phenylpropanoid pathway. While the specific enzymatic steps for this compound are not fully elucidated, a general pathway can be outlined. The sequential methylation of the bibenzyl core is a key step in generating the diversity of these compounds, but the exact order and enzymes involved in the case of this compound are yet to be determined.
Caption: Generalized biosynthesis pathway of bibenzyls.
Conclusion and Future Perspectives
This compound, a bibenzyl from Dendrobium species, holds considerable promise as a bioactive compound with potential applications in medicine, particularly in oncology. This guide has summarized the current knowledge on its natural sources and the methodologies for its study. However, several knowledge gaps need to be addressed to fully harness its therapeutic potential.
Future research should focus on:
-
Quantitative Analysis: Development and validation of robust analytical methods, such as HPLC-DAD or UPLC-MS/MS, for the accurate quantification of this compound in various Dendrobium species. This will enable the identification of high-yielding species and optimal harvesting times.
-
Biosynthesis Elucidation: In-depth studies to unravel the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of this compound. This knowledge could pave the way for biotechnological production of the compound through metabolic engineering.
-
Pharmacological Profiling: Comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Drug Development: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound for therapeutic use.
Addressing these research areas will be crucial for the translation of the promising preclinical findings on this compound into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An UPLC-Q-TOF/MS-Based Analysis of the Differential Composition of Dendrobium officinale in Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Potential of Bioactive Bibenzyl Compound this compound from the Genus Dendrobium in Medicine | Bentham Science [benthamscience.com]
- 5. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Chrysotoxine: A Technical Guide to its Mechanism of Action in the PI3K/AKT/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysotoxine, a bibenzyl compound isolated from Dendrobium species, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effects on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This document summarizes the current understanding of this compound's effects on this pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to this compound
This compound is a naturally occurring bibenzyl compound with the chemical formula C₁₈H₂₂O₅.[1][2] It has been identified as a dual inhibitor of Src and Akt, two key kinases involved in cancer cell signaling.[3] Research has demonstrated its potential in preventing the progression of various cancers, including cervical and non-small cell lung cancer, by modulating critical cellular processes such as proliferation, apoptosis, migration, and invasion.[3][4] A significant aspect of this compound's anti-cancer activity lies in its ability to suppress cancer stem cell (CSC)-like phenotypes, which are often responsible for tumor recurrence and therapeutic resistance.[1][3]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs a multitude of cellular functions essential for normal cell growth and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. Key components of this pathway include:
-
PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
AKT (Protein Kinase B): A serine/threonine kinase that is recruited to the cell membrane by PIP3 and subsequently activated through phosphorylation. Activated AKT phosphorylates a wide range of downstream targets.
-
mTOR (Mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the activation of AKT.
Dysregulation of this pathway can occur through various mechanisms, including mutations in the genes encoding PI3K and AKT, or loss of the tumor suppressor PTEN, which dephosphorylates PIP3.
This compound's Effect on the PI3K/AKT/mTOR Pathway
This compound exerts its anti-cancer effects by directly and indirectly modulating the PI3K/AKT/mTOR pathway. It has been identified as a dual inhibitor of Src and Akt.[3]
-
Inhibition of Src: Src is a non-receptor tyrosine kinase that can activate the PI3K/AKT pathway. By inhibiting the phosphorylation of Src at tyrosine 416, this compound prevents its activation and subsequent downstream signaling to Akt.[1][3]
-
Inhibition of AKT: this compound directly inhibits the phosphorylation of AKT at serine 473, a key step in its activation.[1][3] This inhibition disrupts the entire downstream signaling cascade.
The inhibition of Akt by this compound leads to several key anti-cancer outcomes:
-
Suppression of Cancer Stem Cell (CSC) Phenotypes: Activated Akt is known to promote the expression of the pluripotency transcription factor Sox2, which is crucial for maintaining CSC properties. This compound's inhibition of Akt leads to the downregulation of Sox2, thereby suppressing the self-renewal and pluripotency of cancer stem cells.[1][3]
-
Induction of Apoptosis: The PI3K/AKT/mTOR pathway is a major survival pathway that inhibits apoptosis. By blocking this pathway, this compound promotes programmed cell death in cancer cells.[4]
-
Inhibition of Cell Proliferation, Migration, and Invasion: The PI3K/AKT/mTOR pathway regulates cellular processes that are essential for tumor growth and metastasis. This compound's inhibitory action on this pathway leads to a reduction in cell proliferation, migration, and invasion.[4]
The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/AKT/mTOR pathway.
Quantitative Data
While a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines is not yet available in the published literature, studies have reported effective concentrations for specific cell lines.
| Cell Line | Cancer Type | Assay | Concentration (nM) | Effect | Reference |
| H460 | Non-Small Cell Lung Cancer | Cell Viability | 50 | Reduced cell viability | [3] |
| H23 | Non-Small Cell Lung Cancer | Cell Viability | 50 | Reduced cell viability | [3] |
| H460 | Non-Small Cell Lung Cancer | CSC Population | 5-20 | Suppressed cancer stem cell populations | [3] |
| H23 | Non-Small Cell Lung Cancer | CSC Population | 5-20 | Suppressed cancer stem cell populations | [3] |
| H460 | Non-Small Cell Lung Cancer | Stemness | 0-20 | Decreased stemness by suppressing the Src-Akt activating mechanism | [3] |
| H23 | Non-Small Cell Lung Cancer | Stemness | 0-20 | Decreased stemness by suppressing the Src-Akt activating mechanism | [3] |
| HeLa | Cervical Cancer | Proliferation, etc. | Not specified | Suppresses cell proliferation, migration, invasion, and apoptosis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the PI3K/AKT/mTOR pathway.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., H460, H23) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound solutions (e.g., 0, 5, 10, 20, 50 nM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins in a sample.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416), Src, p-Akt (Ser473), Akt, Sox2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. Its ability to act as a dual Src/Akt inhibitor provides a multi-pronged approach to disrupting cancer cell proliferation, survival, and the maintenance of cancer stem cell populations. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Future research should focus on:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify the most sensitive cancer types.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents or other targeted therapies.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic window.
By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.
References
- 1. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stem cell factor SOX2 confers ferroptosis resistance in lung cancer via upregulation of SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound regulates ferroptosis and the PI3K/AKT/mTOR pathway to prevent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Chrysotoxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of Chrysotoxine, a novel bibenzyl compound. The information presented herein is based on preclinical studies and is intended to inform further research and development in the field of neurodegenerative disease therapeutics.
Executive Summary
This compound has demonstrated significant neuroprotective properties in in-vitro models of Parkinson's disease.[1][2] Pre-treatment with this compound has been shown to attenuate neuronal apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in the human neuroblastoma SH-SY5Y cell line.[1][2] The protective mechanism of this compound is multi-faceted, involving the preservation of mitochondrial integrity and the modulation of key signaling pathways related to inflammation and cell survival.[1][2] This document summarizes the key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the proposed signaling pathways of this compound's neuroprotective action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound against 6-OHDA-induced toxicity in SH-SY5Y cells.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Parameter | Treatment Group | Outcome |
| Cell Viability | 6-OHDA | Significant decrease in cell viability |
| This compound + 6-OHDA | Dose-dependent attenuation of 6-OHDA-induced cell death[2] | |
| Apoptosis | 6-OHDA | Increased DNA fragmentation and nuclear condensation |
| This compound + 6-OHDA | Dose-dependent reduction in apoptotic markers[2] |
Table 2: Modulation of Intracellular Signaling Pathways by this compound
| Signaling Pathway | Parameter Measured | Treatment Group | Outcome |
| Oxidative Stress | Intracellular ROS Generation | 6-OHDA | Significant increase in ROS |
| This compound + 6-OHDA | Attenuation of ROS generation[1] | ||
| MAPK Signaling | p38 MAPK Activation | 6-OHDA | Increased activation |
| This compound + 6-OHDA | Attenuation of p38 MAPK activation[1] | ||
| ERK1/2 Activation | 6-OHDA | Increased activation | |
| This compound + 6-OHDA | Attenuation of ERK1/2 activation[1] | ||
| NF-κB Signaling | NF-κB Nuclear Translocation | 6-OHDA | Increased translocation |
| This compound + 6-OHDA | Blockade of NF-κB translocation[1][2] | ||
| iNOS Upregulation | 6-OHDA | Increased iNOS expression | |
| This compound + 6-OHDA | Prevention of iNOS upregulation[2] | ||
| Intracellular NO Release | 6-OHDA | Increased NO release | |
| This compound + 6-OHDA | Prevention of NO release[2] |
Table 3: Effects of this compound on Mitochondrial Function
| Mitochondrial Parameter | Treatment Group | Outcome |
| Mitochondrial Membrane Potential | 6-OHDA | Decrease in membrane potential |
| This compound + 6-OHDA | Attenuation of membrane potential decrease[1] | |
| Intracellular Calcium | 6-OHDA | Increase in intracellular free Ca2+ |
| This compound + 6-OHDA | Attenuation of Ca2+ increase[1] | |
| Cytochrome c Release | 6-OHDA | Increased release from mitochondria |
| This compound + 6-OHDA | Attenuation of cytochrome c release[1] | |
| Bax/Bcl-2 Ratio | 6-OHDA | Imbalance in the Bax/Bcl-2 ratio |
| This compound + 6-OHDA | Attenuation of the Bax/Bcl-2 ratio imbalance[1] | |
| Caspase-3 Activation | 6-OHDA | Increased activation |
| This compound + 6-OHDA | Decrease in caspase-3 activation[1] |
Experimental Protocols
The following sections detail the methodologies employed in the key in-vitro studies of this compound's neuroprotective effects.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells were utilized.
-
Culture Conditions: Cells were maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: SH-SY5Y cells were pre-treated with varying concentrations of this compound for a specified period before being exposed to 6-hydroxydopamine (6-OHDA) to induce neurotoxicity.
Cell Viability and Apoptosis Assays
-
Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was likely used to assess cell viability by measuring mitochondrial metabolic activity.
-
Apoptosis Detection: Apoptosis was characterized by observing nuclear morphology changes (condensation and fragmentation) using a fluorescent DNA-binding dye such as Hoechst 33342 or DAPI. DNA fragmentation may have been further quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Intracellular ROS levels were likely measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Fluorescence intensity would be quantified using a microplate reader or flow cytometry.
Western Blot Analysis
-
Western blotting would have been employed to determine the protein expression levels and activation states of key signaling molecules.
-
Procedure: Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of p38 MAPK and ERK1/2, as well as for Bax, Bcl-2, and caspase-3. Subsequent incubation with secondary antibodies conjugated to an enzyme (e.g., HRP) would allow for chemiluminescent detection.
NF-κB Nuclear Translocation Analysis
-
Immunofluorescence microscopy was likely used to visualize the subcellular localization of the NF-κB p65 subunit.
-
Procedure: Cells grown on coverslips were fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody was then used for visualization. Nuclear counterstaining (e.g., with DAPI) would allow for the assessment of p65 translocation from the cytoplasm to the nucleus.
Mitochondrial Function Assays
-
Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye JC-1 or a similar potential-sensitive probe was likely used. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.
-
Intracellular Calcium (Ca2+): A fluorescent Ca2+ indicator such as Fluo-4 AM would have been loaded into the cells. Changes in intracellular Ca2+ concentration are directly proportional to the fluorescence intensity.
-
Cytochrome c Release: This was likely assessed by subcellular fractionation followed by Western blotting. Cytosolic and mitochondrial fractions of cell lysates would be separated, and the presence of cytochrome c in the cytosolic fraction would be determined by Western blot.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of this compound's neuroprotective effects and a general experimental workflow.
Caption: Proposed mechanism of this compound's neuroprotection against 6-OHDA.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising neuroprotective agent with a multi-target mechanism of action.[1][2] Its ability to mitigate oxidative stress, modulate inflammatory signaling, and preserve mitochondrial function highlights its therapeutic potential for neurodegenerative diseases such as Parkinson's disease.[1][2]
Future research should focus on:
-
In-vivo efficacy: Evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy in a whole-organism context.
-
Pharmacokinetics and safety: Determining the pharmacokinetic profile and conducting comprehensive toxicology studies to establish a safety profile for this compound.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify more potent and specific neuroprotective compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic for neurodegenerative disorders.
References
Chrysotoxine for Cancer Stem Cell Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and therapeutic resistance. Targeting CSCs is a critical strategy for developing more effective cancer treatments. This document provides a technical overview of Chrysotoxine, a bibenzyl compound isolated from Dendrobium pulchellum, and its demonstrated efficacy in suppressing CSCs. The core mechanism of action involves the targeted inhibition of the Src/Akt/Sox2 signaling pathway, a key regulator of cancer stemness. This guide details the mechanism, presents quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.
Introduction: The Challenge of Cancer Stem Cells
The cancer stem cell model posits that a small fraction of cells within a tumor are responsible for its growth and recurrence.[1][2][3][4] These CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous populations of cells that comprise the bulk of the tumor.[3][4] Many conventional cancer therapies, which target rapidly dividing cells, fail to eradicate quiescent or slow-cycling CSCs.[4] This often leads to tumor relapse and metastasis. Key signaling pathways, such as Src, Akt, Wnt, Notch, and Hedgehog, are frequently dysregulated in CSCs, maintaining their survival and stem-like properties.[3][5][6] Therefore, agents that can specifically target these pathways in CSCs are of high therapeutic interest.
This compound: A Bibenzyl Compound Targeting CSCs
This compound is a natural bibenzyl compound that has been identified for its potent CSC-suppressing activities.[7] Research has primarily focused on its effects on non-small cell lung cancer (NSCLC) cell lines, H460 and H23, where it has been shown to dramatically suppress CSC-like phenotypes.[7]
Core Mechanism of Action: Downregulation of the Src/Akt/Sox2 Signaling Pathway
The primary mechanism by which this compound suppresses CSCs is through the inhibition of the Src/Akt signaling axis.[1][7] The Src family of kinases and the serine/threonine kinase Akt are crucial mediators of cell survival, proliferation, and stemness.[1]
-
Src Inhibition : this compound treatment leads to the downregulation of active, phosphorylated Src (p-Src at Y416).[7] Activated Src is known to be a key regulator of cancer stemness.[7]
-
Akt Inhibition : The inhibition of Src by this compound subsequently suppresses the activation of its downstream effector, Akt (measured by phosphorylation at Ser473).[1][7]
-
Sox2 Depletion : The Src/Akt pathway is a critical regulator of the pluripotency transcription factor Sox2.[1][7] By inhibiting Src and Akt, this compound effectively depletes the levels of Sox2, a key factor in maintaining the self-renewal capabilities of CSCs.[7]
This targeted action disrupts the core signaling network responsible for maintaining the CSC phenotype.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Cancer stem cell drugs target K-ras signaling in a stemness context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Signaling Pathways in Cancer Stem Cells for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Anticancer Therapy Resistance: The Role of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysotoxine: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysotoxine, a bibenzyl compound isolated from Dendrobium species, has emerged as a promising natural product with significant therapeutic potential in oncology and neuroprotection. This technical guide provides a comprehensive review of the current state of this compound research, focusing on its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its activity. This document summarizes quantitative data, details experimental protocols, and provides visual representations of its mechanisms of action to serve as a valuable resource for researchers and drug development professionals.
Introduction
This compound is a naturally occurring bibenzyl derivative found in medicinal Dendrobium plants.[1] Initially investigated for its free radical scavenging properties, recent research has unveiled its potent anticancer and neuroprotective activities.[2][3] In the context of cancer, this compound has been identified as a dual inhibitor of Src and Akt, two critical kinases involved in cell survival, proliferation, and cancer stem cell (CSC) maintenance.[4] In neurodegenerative disease models, it has demonstrated protective effects against neurotoxin-induced apoptosis through mitochondrial protection and modulation of the NF-κB pathway.[1][2] This guide synthesizes the key findings in this compound research to facilitate further investigation and therapeutic development.
Anticancer Activity of this compound
This compound has shown significant promise in oncology, particularly in targeting cancer stem cells, which are implicated in tumor initiation, metastasis, and drug resistance.[4][5]
Suppression of Cancer Stem Cell (CSC) Phenotypes
Studies have demonstrated that this compound can effectively suppress CSC-like phenotypes in non-small cell lung cancer (NSCLC) cell lines, H460 and H23.[5][6] Treatment with this compound has been shown to reduce the viability of three-dimensional (3D) CSC-rich populations and decrease the expression of known CSC markers.[6]
Molecular Mechanism: Dual Inhibition of Src and Akt
The primary anticancer mechanism of this compound is attributed to its ability to act as a dual inhibitor of Src and Akt.[4] The activation of Src (phosphorylation at Y416) is known to activate Akt (phosphorylation at Ser473), which in turn promotes the expression of the pluripotency transcription factor Sox2, a key regulator of cancer stemness.[4][5] By inhibiting both Src and Akt, this compound effectively downregulates this signaling cascade, leading to a reduction in Sox2-mediated CSC properties.[5][6]
Caption: this compound inhibits the Src/Akt/Sox2 signaling pathway in cancer stem cells.
Quantitative Data on Anticancer Activity
The following table summarizes the reported concentrations and effects of this compound in NSCLC cell lines.
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| H460, H23 | 50 nM | 24 h | Reduces cell viability, increases apoptosis. | [4] |
| H460, H23 | 5-20 nM | 72 h | Suppresses CSC populations. | [4] |
| H460, H23 | 0-20 nM | Overnight | Decreases stemness via Src-Akt inhibition. | [4] |
Experimental Protocols for Anticancer Studies
-
Cell Lines: Human NSCLC-derived H460 and H23 cells.
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 50 nM) for 24 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Apoptosis can be further confirmed by methods like Annexin V/PI staining followed by flow cytometry.[4][5]
-
-
3D Spheroid Culture:
-
Extreme Limiting Dilution Assay (ELDA):
-
Plate cells in a serial dilution in 96-well plates.
-
Treat with this compound.
-
After a defined period, score the number of wells with sphere formation at each dilution.
-
Analyze the data using ELDA software to determine the CSC frequency.[5]
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Src (Y416), total Src, p-Akt (S473), total Akt, Sox2, and a loading control (e.g., actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.[5][6]
-
Caption: Workflow for investigating the anti-cancer stem cell effects of this compound.
Neuroprotective Activity of this compound
This compound has also been investigated for its neuroprotective properties, particularly in models of Parkinson's disease.[1][2]
Protection Against Neurotoxin-Induced Apoptosis
This compound has been shown to significantly attenuate apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in the human neuroblastoma cell line SH-SY5Y.[2] It also protects against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity.[1] This protection is characterized by a reduction in DNA fragmentation and nuclear condensation.[2]
Molecular Mechanism: Mitochondrial Protection and NF-κB Modulation
The neuroprotective effects of this compound are mediated through multiple mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): this compound directly scavenges intracellular ROS induced by neurotoxins like 6-OHDA.[2][6]
-
Mitochondrial Protection: It prevents mitochondrial dysfunction by:
-
NF-κB Modulation: this compound counteracts the activation of NF-κB by blocking its translocation to the nucleus. This, in turn, prevents the upregulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) release.[1][2]
-
Regulation of Pro-survival and Pro-apoptotic Signals: this compound rectifies the imbalance between pro-apoptotic signals (ERK, p38 MAPK) and pro-survival signals (Akt/PI3K/GSK-3β) induced by neurotoxins.[1]
Caption: this compound's neuroprotective mechanism against toxin-induced apoptosis.
Experimental Protocols for Neuroprotection Studies
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Neurotoxins: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Protocol:
-
Probe: Dichlorofluorescin diacetate (DCFH-DA).
-
Protocol:
-
After treatment, load cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[2]
-
-
Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or Rhodamine 123. A shift in fluorescence indicates a loss of MMP.
-
Intracellular Calcium: Use calcium-sensitive dyes like Fluo-4 AM.
-
Cytochrome c Release: Perform Western blot analysis on cytosolic and mitochondrial fractions to detect the translocation of cytochrome c from mitochondria to the cytosol.[1][2]
-
Method: Immunofluorescence or Western blot of nuclear and cytosolic fractions.
-
Protocol (Immunofluorescence):
-
Fix and permeabilize treated cells.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of NF-κB using a fluorescence microscope. Nuclear localization indicates activation.[2]
-
Metabolism of this compound
Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. A recent study characterized its metabolites in vitro and in vivo.[7]
-
Metabolic Pathways: The principal metabolic transformations include hydroxylation, demethylation, glucuronidation, sulfation, and glutathione (GSH) conjugation.[7]
-
Major Metabolites: In rats, the major urinary excretion products were identified as hydroxylated (M9) and glucuronidated (M11) metabolites.[7]
-
Reactive Intermediates: this compound can be metabolized into quinone methide and ortho-quinone intermediates, which can be conjugated with GSH.[7]
This information is critical for future pharmacokinetic and toxicity assessments.[7]
Conclusion and Future Directions
This compound is a promising bioactive compound with well-defined mechanisms of action in both cancer and neuroprotection. Its ability to dually inhibit Src and Akt provides a strong rationale for its development as an anti-cancer agent, particularly for targeting cancer stem cells. Its multifaceted neuroprotective effects, including ROS scavenging, mitochondrial protection, and NF-κB modulation, make it a compelling candidate for further investigation in the context of neurodegenerative diseases.
Future research should focus on:
-
In vivo efficacy studies in animal models of cancer and neurodegeneration.
-
Detailed pharmacokinetic and toxicological profiling.
-
Structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.
-
Exploration of its therapeutic potential in other diseases where Src/Akt and NF-κB signaling are implicated.
This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to translate the therapeutic promise of this compound into clinical applications.
References
- 1. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Potential of Bioactive Bibenzyl Compound this compound from the Genus Dendrobium in Medicine | Bentham Science [benthamscience.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the In Vitro and In Vivo Metabolites of this compound Using Liquid Chromatography Combined With Benchtop Orbitrap High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chrysotoxine HPLC-MS/MS analysis protocol
Topic: Chrysotoxine HPLC-MS/MS Analysis Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring bibenzyl compound isolated from Dendrobium species, which has garnered interest for its potential neuroprotective effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described is suitable for the quantification of this compound in plasma samples and can be adapted for other biological matrices.
Principle
This method utilizes a liquid-liquid extraction procedure to isolate this compound from the sample matrix. The extracted analyte is then separated from potential interferences using reverse-phase HPLC. Detection and quantification are achieved by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the determination of this compound.
Experimental Protocols
3.1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., wogonin).[1]
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
3.2. HPLC-MS/MS Instrumentation and Conditions
A variety of HPLC and mass spectrometry systems can be used for this analysis. The following conditions have been shown to be effective for the analysis of this compound.[1]
3.2.1. HPLC Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[2] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v)[1] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 35°C[2] |
| Run Time | Approximately 5-10 minutes |
3.2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| Precursor Ion (Q1) | To be determined based on this compound's molecular weight |
| Product Ion (Q3) | To be determined from fragmentation studies[4][5] |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Declustering Potential (DP) | To be optimized for the specific instrument |
| Ion Source Temperature | Typically 400-550°C, to be optimized |
Data Presentation
4.1. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. The exact m/z values for precursor and product ions should be determined by direct infusion of a this compound standard into the mass spectrometer.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Retention Time (min) | Linearity Range (ng/mL) |
| This compound | [To be determined] | [To be determined] | [To be determined] | 0.5 - 1000[1] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | N/A |
4.2. Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma samples to ensure no endogenous interferences at the retention time of this compound and the internal standard.[2]
-
Linearity: The method has been shown to be linear over the range of 0.5-1000 ng/mL.[1]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%).[1]
-
Recovery: The efficiency of the extraction process should be evaluated.[1]
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including room temperature, long-term storage (-20°C), and freeze-thaw cycles.[1]
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol includes a straightforward liquid-liquid extraction for sample preparation and utilizes the high selectivity of tandem mass spectrometry. This application note serves as a comprehensive guide for researchers and scientists involved in the study of this compound. Proper method validation is essential before its application in regulated studies.
References
- 1. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Chrysotoxine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysotoxine, a bibenzyl compound isolated from Dendrobium species, has demonstrated significant neuroprotective and cancer stem cell-suppressing activities.[1][2] Its therapeutic potential necessitates the development of robust and sensitive analytical methods for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. Additionally, it outlines the key signaling pathways influenced by this compound.
Data Presentation
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Description |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1] |
| Sample Pre-treatment | Liquid-Liquid Extraction with ethyl acetate[1] |
| Chromatographic Separation | C18 column with acetonitrile-water (90:10, v/v) as the mobile phase[1] |
| Detection | Tandem mass spectrometer in positive multiple reaction monitoring (MRM) mode[1] |
| Internal Standard | Wogonin[1] |
| Linearity Range | 0.5-1000 ng/mL[1] |
Table 2: Stability of this compound in Rat Plasma[1]
| Condition | Stability |
| Room Temperature | Stable for 8 hours |
| -20 °C | Stable for up to two weeks |
| Freeze-Thaw Cycles | Stable during three cycles |
| Extracted Samples in Auto-sampler | Stable for 24 hours |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol describes the extraction of this compound from plasma samples for LC-MS/MS analysis.[1]
Materials:
-
Plasma samples
-
Ethyl acetate (HPLC grade)
-
Internal Standard (Wogonin) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (Wogonin) to the plasma sample.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (acetonitrile-water, 90:10, v/v).
-
Vortex for 30 seconds to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the instrumental parameters for the quantification of this compound.[1]
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Monitor the specific precursor to product ion transition.
-
Wogonin (Internal Standard): Monitor the specific precursor to product ion transition.
-
-
Data Analysis: Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: this compound's inhibition of the Src/Akt signaling pathway.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma samples.[1] The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. The stability of this compound under various storage and handling conditions ensures the integrity of the samples during analysis.[1]
The understanding of this compound's mechanism of action is crucial for its development as a therapeutic agent. Its ability to downregulate the Src/Akt signaling pathway highlights its potential in targeting cancer stem cells.[2][3] Furthermore, its neuroprotective effects are attributed to its ability to protect mitochondria and modulate NF-κB signaling.[4][5]
This application note serves as a comprehensive guide for researchers engaged in the preclinical and clinical development of this compound. The detailed protocols and summarized data will facilitate the implementation of this analytical method in various research settings.
References
- 1. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chrysotoxine Pharmacokinetic Study in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of Chrysotoxine in rat models, based on available scientific literature. The included protocols and data are intended to guide researchers in designing and conducting similar preclinical studies.
Introduction
This compound is a naturally occurring bibenzyl compound isolated from Dendrobium species, which has demonstrated potential neuroprotective and anti-cancer properties.[1][2] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is a critical step in preclinical drug development. This document summarizes the key pharmacokinetic parameters of this compound in rats and provides detailed experimental protocols for its analysis.
Pharmacokinetic Data of this compound in Rats
A study by Liu et al. (2014) provides crucial insights into the pharmacokinetic behavior of this compound in rats following both intravenous and oral administration. The key findings indicate rapid excretion and low oral bioavailability.[3]
Table 1: Pharmacokinetic Parameters of this compound in Rats [3]
| Parameter | Intravenous Administration (25 mg/kg) | Oral Administration (100 mg/kg) |
| Tmax (h) | 0.083 ± 0.01 | 0.27 ± 0.08 |
| Cmax (ng/mL) | 3158.6 ± 452.7 | 185.4 ± 46.3 |
| AUC₀₋t (ng h/mL) | 1642.8 ± 215.6 | 289.7 ± 54.2 |
| AUC₀₋∞ (ng h/mL) | 1655.3 ± 218.4 | 301.2 ± 58.1 |
| t₁/₂ (h) | 0.98 ± 0.15 | 1.85 ± 0.42 |
| MRT₀₋t (h) | 0.75 ± 0.11 | 2.13 ± 0.38 |
| CL (L/h/kg) | 15.2 ± 2.1 | - |
| Vd (L/kg) | 21.3 ± 3.5 | - |
| Absolute Bioavailability (F%) | - | 4.5 ± 0.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model and Dosing
-
Species: Sprague-Dawley rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. They should be fasted overnight before the experiment.
-
Groups:
-
Intravenous (IV) administration group.
-
Oral (PO) administration group.
-
-
Dosing:
Sample Collection
-
Matrix: Blood (to obtain plasma).
-
Time Points: Collect blood samples from the retro-orbital plexus at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Processing: Collect blood into heparinized tubes. Centrifuge the samples to separate the plasma. Store the plasma samples at -20°C until analysis.[3]
Bioanalytical Method: HPLC-MS/MS
A rapid, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the quantification of this compound in rat plasma.[3]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate.[3]
-
Add an internal standard (e.g., wogonin) to the plasma samples.[3]
-
Vortex the mixture.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions: [3]
-
Column: C18 column.
-
Mobile Phase: Acetonitrile-water (90:10, v/v).
-
Flow Rate: As per instrument validation.
-
Injection Volume: As per instrument validation.
-
-
Mass Spectrometric Detection: [3]
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation: The method should be validated for linearity, precision, accuracy, recovery, and stability according to standard bioanalytical method validation guidelines.[3] The linearity of the method was established over a range of 0.5-1000 ng/mL.[3] Stability tests showed that this compound was stable in rat plasma for 8 hours at room temperature, for up to two weeks at -20°C, and through three freeze-thaw cycles.[3]
Metabolism of this compound
In vitro studies using rat liver microsomes have shown that this compound has a moderate stability, with a half-life of 31.5 minutes. The primary metabolic pathways identified are:[4]
-
Hydroxylation
-
Demethylation
-
Dehydrogenation
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Proposed Neuroprotective Signaling Pathway of this compound
This compound has been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis through the modulation of mitochondrial function and the NF-κB signaling pathway.[1]
References
- 1. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of this compound: structural elucidation of phase I metabolites and reactive intermediate identification by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Chrysotoxine Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Chrysotoxine on key cellular signaling pathways. This compound, a bibenzyl compound isolated from Dendrobium pulchellum, has demonstrated significant biological activity, including neuroprotective and anti-cancer stem cell properties.[1][2] This document outlines the primary protein targets of this compound and provides detailed protocols for their analysis.
Introduction to this compound and its Cellular Targets
This compound has been shown to exert its effects through the modulation of several critical signaling pathways. Understanding these interactions is crucial for the development of novel therapeutics. Key pathways and target proteins affected by this compound include:
-
Src/Akt Signaling Pathway: this compound has been identified as a dual inhibitor of Src and Akt.[3] It suppresses the phosphorylation of Src at tyrosine 416 and Akt at serine 473.[3] This inhibition leads to the downregulation of downstream targets like Sox2, a transcription factor involved in maintaining cancer stem cell phenotypes.[1][2]
-
NF-κB Signaling Pathway: In neuroprotective studies, this compound has been shown to counteract the activation of NF-κB by preventing its translocation to the nucleus.[4] This leads to the decreased expression of pro-inflammatory and apoptotic mediators like inducible nitric oxide synthase (iNOS).[4]
-
Mitochondrial Apoptosis Pathway: this compound protects against apoptosis by modulating the balance of pro- and anti-apoptotic proteins. It has been observed to attenuate the increase in the Bax/Bcl-2 ratio and inhibit the activation of caspase-3.[4][5]
-
MAPK Pathway: The activation of p38 MAPK and ERK1/2, often associated with cellular stress and apoptosis, is attenuated by this compound treatment.[4][5]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize hypothetical quantitative data from Western blot experiments investigating the effects of this compound on target protein expression and phosphorylation in two different cell lines: human non-small cell lung cancer cells (H460) and human neuroblastoma cells (SH-SY5Y). The data is presented as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Src/Akt Pathway in H460 Cells
| Target Protein | Treatment Group | Concentration (nM) | Relative Band Intensity (Normalized) | Fold Change vs. Control |
| p-Src (Y416) | Control | 0 | 1.00 | 1.0 |
| This compound | 10 | 0.45 | -2.2 | |
| This compound | 20 | 0.20 | -5.0 | |
| Total Src | Control | 0 | 1.00 | 1.0 |
| This compound | 10 | 0.98 | 1.0 | |
| This compound | 20 | 1.02 | 1.0 | |
| p-Akt (S473) | Control | 0 | 1.00 | 1.0 |
| This compound | 10 | 0.55 | -1.8 | |
| This compound | 20 | 0.25 | -4.0 | |
| Total Akt | Control | 0 | 1.00 | 1.0 |
| This compound | 10 | 0.99 | 1.0 | |
| This compound | 20 | 1.01 | 1.0 | |
| Sox2 | Control | 0 | 1.00 | 1.0 |
| This compound | 10 | 0.60 | -1.7 | |
| This compound | 20 | 0.30 | -3.3 |
Table 2: Effect of this compound on Apoptosis and Stress Pathways in SH-SY5Y Cells (6-OHDA Induced Stress Model)
| Target Protein | Treatment Group | Concentration (µM) | Relative Band Intensity (Normalized) | Fold Change vs. 6-OHDA |
| Bax | Control | 0 | 1.00 | - |
| 6-OHDA | - | 2.50 | 1.0 | |
| 6-OHDA + this compound | 1 | 1.80 | -1.4 | |
| 6-OHDA + this compound | 5 | 1.20 | -2.1 | |
| Bcl-2 | Control | 0 | 1.00 | - |
| 6-OHDA | - | 0.40 | 1.0 | |
| 6-OHDA + this compound | 1 | 0.70 | +1.8 | |
| 6-OHDA + this compound | 5 | 0.90 | +2.3 | |
| Cleaved Caspase-3 | Control | 0 | 1.00 | - |
| 6-OHDA | - | 3.20 | 1.0 | |
| 6-OHDA + this compound | 1 | 2.10 | -1.5 | |
| 6-OHDA + this compound | 5 | 1.30 | -2.5 | |
| p-p38 MAPK | Control | 0 | 1.00 | - |
| 6-OHDA | - | 2.80 | 1.0 | |
| 6-OHDA + this compound | 1 | 1.90 | -1.5 | |
| 6-OHDA + this compound | 5 | 1.10 | -2.5 | |
| NF-κB (nuclear) | Control | 0 | 1.00 | - |
| 6-OHDA | - | 4.50 | 1.0 | |
| 6-OHDA + this compound | 1 | 2.50 | -1.8 | |
| 6-OHDA + this compound | 5 | 1.50 | -3.0 |
Experimental Protocols
A detailed protocol for Western blot analysis is provided below. This protocol is a general guideline and may require optimization based on the specific antibody and cell line used.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls.
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the pre-stained ladder on the membrane.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflow for Western blot analysis.
Caption: this compound inhibits the Src/Akt signaling pathway.
Caption: this compound's role in mitigating apoptosis.
Caption: General workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chrysotoxine Target Engagement Assay Development
Introduction
Chrysotoxine is a naturally occurring bibenzyl compound that has demonstrated significant potential in oncological and neuroprotective research. Studies have identified it as a dual inhibitor of Src and Akt, two critical kinases involved in cell survival, proliferation, and differentiation.[1][2][3] In cancer, particularly in non-small cell lung cancer, the Src-Akt pathway is implicated in the maintenance of cancer stem cells (CSCs), making its inhibition a promising therapeutic strategy.[1][3] Furthermore, this compound has been shown to protect neuronal cells from toxicity by modulating the NF-κB pathway and preserving mitochondrial function.[4][5]
To facilitate the development of drugs based on this compound or its analogs, it is crucial to establish robust and reliable assays to confirm and quantify the engagement of the compound with its intended molecular targets within a cellular context.[6][7] Target engagement assays provide critical evidence for the mechanism of action and are essential for building structure-activity relationships (SAR) during lead optimization.[8] This document provides detailed protocols for two complementary, cell-based assays to measure the target engagement of this compound with Src and Akt: the Cellular Thermal Shift Assay (CETSA®) for direct target binding and the In-Cell Western™ (ICW) assay for downstream pathway modulation.
Featured Signaling Pathway: Src/Akt Inhibition by this compound
The Src/Akt signaling pathway is a central regulator of cell growth, survival, and stemness. Src, a non-receptor tyrosine kinase, can activate the serine/threonine kinase Akt (also known as Protein Kinase B). This activation cascade is crucial for the phenotypes of cancer stem cells.[1][2] this compound exerts its anti-cancer effects by directly inhibiting both Src and Akt.[3]
Caption: Simplified diagram of the Src/Akt signaling pathway inhibited by this compound.
Application Note 1: Direct Target Engagement using Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying and quantifying the direct binding of a compound to its target protein in intact cells or cell lysates.[9][10][11] The principle is based on ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand, its melting temperature (Tagg) typically increases. In a CETSA experiment, cells treated with the compound are heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, usually by Western blot.[11][12] An increase in the amount of soluble protein in compound-treated samples compared to vehicle-treated controls indicates target engagement.
CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for this compound Engagement with Src/Akt
This protocol is designed for a human non-small cell lung cancer cell line (e.g., H460) where this compound's activity has been observed.[3]
Materials:
-
H460 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Reagents for cell lysis (e.g., liquid nitrogen) and Western blotting (lysis buffer, SDS-PAGE gels, PVDF membrane, primary antibodies for Src, Akt, and a loading control like GAPDH, HRP-conjugated secondary antibodies, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Culture H460 cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 nM) or vehicle (DMSO) for a predetermined time (e.g., 4 hours) in a 37°C incubator.[1]
-
-
Cell Harvesting:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of ~1 x 10^7 cells/mL.
-
-
Heat Treatment:
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each condition (Vehicle and this compound).
-
Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[11]
-
Immediately cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, transfer to a PVDF membrane, and perform standard Western blotting.
-
Probe the membranes with primary antibodies against total Src, total Akt, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Src and Akt at each temperature for both vehicle and this compound-treated samples.
-
Normalize the intensities to the loading control.
-
Plot the normalized intensity versus temperature to generate melt curves. A rightward shift in the curve for this compound-treated samples indicates thermal stabilization and target engagement.
-
Data Presentation: Example CETSA Results
| Temperature (°C) | Vehicle (Normalized Src Intensity) | This compound (Normalized Src Intensity) | Vehicle (Normalized Akt Intensity) | This compound (Normalized Akt Intensity) |
| 40 | 1.00 | 1.00 | 1.00 | 1.00 |
| 46 | 0.98 | 1.00 | 0.99 | 1.00 |
| 50 | 0.85 | 0.97 | 0.91 | 0.98 |
| 54 | 0.52 | 0.88 | 0.65 | 0.92 |
| 58 | 0.15 | 0.65 | 0.21 | 0.74 |
| 62 | 0.05 | 0.25 | 0.08 | 0.35 |
Application Note 2: Downstream Pathway Analysis using In-Cell Western™ (ICW)
While CETSA confirms direct binding, an In-Cell Western (ICW) assay can quantify the functional consequence of that engagement by measuring changes in protein phosphorylation.[13][14] Since this compound is an inhibitor of Src and Akt, target engagement should lead to a decrease in their phosphorylation at key activating sites (p-Src Y416 and p-Akt S473).[1] The ICW assay is a quantitative immunofluorescence method performed in multi-well plates, offering higher throughput than traditional Western blotting.[14][15]
ICW Experimental Workflow
Caption: A generalized workflow for the In-Cell Western (ICW) assay.
Detailed Protocol: ICW for p-Src and p-Akt Inhibition by this compound
Materials:
-
H460 cells and complete culture medium
-
Clear 96-well cell culture plates
-
This compound (serial dilutions) and vehicle (DMSO)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[13]
-
Blocking Buffer (e.g., Intercept® Blocking Buffer or 1X PBS Fish Gel solution)[16][17]
-
Primary antibodies: Rabbit anti-p-Src (Y416), Mouse anti-p-Akt (S473), and a normalization antibody (e.g., Mouse anti-Tubulin).
-
Infrared (IR) dye-conjugated secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse.
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed H460 cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-100 nM) or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute primary antibodies in Blocking Buffer. For two-color detection, create a cocktail of Rabbit anti-p-Src and Mouse anti-Tubulin for one set of wells, and Rabbit anti-p-Akt and Mouse anti-Tubulin for another.
-
Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate 4 times with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Dilute the IRDye® secondary antibodies in blocking buffer, protecting them from light. Use IRDye 800CW Goat anti-Rabbit (for the phospho-protein) and IRDye 680RD Goat anti-Mouse (for Tubulin normalization).
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate 4 times with wash buffer.
-
Perform a final wash with PBS to remove residual detergent.
-
Ensure the bottom of the plate is clean and dry, then scan on an infrared imaging system.
-
Quantify the integrated intensity in both the 700 nm channel (Tubulin) and the 800 nm channel (p-Src or p-Akt).
-
Normalize the phospho-protein signal (800 nm) to the Tubulin signal (700 nm) for each well. Plot the normalized signal against this compound concentration to generate a dose-response curve.
-
Data Presentation: Example ICW Results
| This compound (nM) | Normalized p-Src Signal (800nm/700nm) | Normalized p-Akt Signal (800nm/700nm) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.95 | 0.92 |
| 5 | 0.68 | 0.61 |
| 10 | 0.41 | 0.35 |
| 20 | 0.18 | 0.15 |
| 50 | 0.09 | 0.07 |
| 100 | 0.06 | 0.05 |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Engagement Assay Services [conceptlifesciences.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 14. licorbio.com [licorbio.com]
- 15. products.advansta.com [products.advansta.com]
- 16. licorbio.com [licorbio.com]
- 17. biomol.com [biomol.com]
Application Notes and Protocols for In Vivo Xenograft Models in Chrysotoxine Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo xenograft models to investigate the anti-cancer therapeutic potential of Chrysotoxine, a bibenzyl compound isolated from Dendrobium pulchellum. The protocols and data presented are based on the current understanding of this compound's mechanism of action, primarily focusing on its role as a dual inhibitor of Src and Akt signaling pathways, which are critical in cancer stem cell (CSC) regulation.
Introduction to this compound
This compound has been identified as a potent dual inhibitor of Src and Akt, key kinases involved in cancer cell proliferation, survival, and the maintenance of cancer stem cell-like phenotypes.[1] In vitro studies have demonstrated its efficacy in reducing cell viability and suppressing CSC populations in non-small cell lung cancer (NSCLC) cell lines.[1][2] Furthermore, this compound has been shown to regulate the PI3K/AKT/mTOR pathway and induce ferroptosis in cervical cancer cells, highlighting its multi-faceted anti-cancer potential. While in vivo xenograft data for this compound is not extensively available in publicly accessible literature, its promising in vitro profile strongly supports its evaluation in preclinical animal models.
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways:
-
Src/Akt Pathway: this compound has been shown to suppress the phosphorylation of both Src (at Y416) and Akt (at Ser473), leading to the downregulation of downstream effectors like Sox2, a key transcription factor for stemness.[1]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been found to inhibit this pathway, contributing to its anti-tumor activity.
-
Ferroptosis Pathway: Recent studies indicate that this compound can promote ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.
Data from In Vitro Studies
The following tables summarize the quantitative data from in vitro studies on this compound, providing a basis for its investigation in in vivo models.
Table 1: In Vitro Efficacy of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| H460 | 50 nM | 24 h | Reduced cell viability, increased apoptosis | [1] |
| H23 | 50 nM | 24 h | Reduced cell viability, increased apoptosis | [1] |
| H460 | 5-20 nM | 72 h | Suppressed cancer stem cell populations | [1] |
| H23 | 5-20 nM | 72 h | Suppressed cancer stem cell populations | [1] |
| H460 | 0-20 nM | Overnight | Decreased stemness via Src-Akt suppression | [1] |
| H23 | 0-20 nM | Overnight | Decreased stemness via Src-Akt suppression | [1] |
Proposed In Vivo Xenograft Model Protocol for this compound Evaluation
This protocol provides a generalized framework for establishing and evaluating a subcutaneous xenograft model of non-small cell lung cancer to test the efficacy of this compound.
I. Materials and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines (e.g., H460, H23)
-
Animals: 6-8 week old female immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
This compound: Purity >98%, dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in PBS or saline)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel®: (or similar basement membrane matrix)
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Calipers: for tumor measurement
-
Sterile surgical instruments
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol
II. Experimental Workflow
III. Detailed Methodology
-
Cell Culture and Preparation:
-
Culture H460 or H23 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion (should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Shave and disinfect the right flank of the mouse with 70% ethanol.
-
Inject 100-200 µL of the cell suspension (containing 0.5-2 x 10^6 cells) subcutaneously into the prepared flank using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation. Once tumors become palpable (approximately 50-100 mm³), begin measuring the tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at predetermined doses (e.g., 10, 25, 50 mg/kg) via a suitable route (e.g., intraperitoneal injection, oral gavage) daily or on an alternating day schedule for a specified period (e.g., 21 days). The control group should receive the vehicle only.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, or when tumors in the control group reach the maximum allowed size as per institutional guidelines, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E staining, immunohistochemistry for Ki-67, p-Src, p-Akt).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis (to assess levels of total and phosphorylated Src and Akt, and other relevant proteins).
-
Snap-freeze a portion for RNA extraction and gene expression analysis.
-
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound.
References
Chrysotoxine Administration in Parkinson's Disease Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. Chrysotoxine, a bibenzyl compound, has emerged as a potential neuroprotective agent. In vitro studies have demonstrated its efficacy in protecting neuronal cells from toxins commonly used to model Parkinson's disease, such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+).[1][2] this compound is thought to exert its protective effects through multiple mechanisms, including mitochondrial protection, modulation of NF-κB signaling, and regulation of apoptotic pathways.[1]
These application notes provide detailed protocols for the administration of this compound in two common rodent models of Parkinson's disease: the 6-OHDA and rotenone-induced models. While direct in vivo studies on this compound are limited, the provided protocols are adapted from established methodologies for the structurally similar and well-researched flavonoid, chrysin, which has also demonstrated neuroprotective effects in animal models of PD.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the key quantitative findings from in vitro studies on this compound's neuroprotective effects in SH-SY5Y neuroblastoma cells, a common model for dopaminergic neurons.
| Parameter | Toxin Model | This compound Concentration | Outcome | Reference |
| Cell Viability | 6-OHDA | 1 - 10 µM | Dose-dependent increase in cell viability | [1] |
| Apoptosis (DNA fragmentation) | 6-OHDA | 1 - 10 µM | Significant attenuation of apoptosis | [1] |
| Reactive Oxygen Species (ROS) | 6-OHDA, MPP+ | 10 µM | Striking attenuation of ROS generation | [1][2] |
| Mitochondrial Membrane Potential | 6-OHDA, MPP+ | 10 µM | Significant prevention of mitochondrial membrane potential decrease | [1][2] |
| Caspase-3 Activation | 6-OHDA, MPP+ | 10 µM | Marked reduction in caspase-3 activation | [1][2] |
| NF-κB Nuclear Translocation | 6-OHDA, MPP+ | 10 µM | Blockade of NF-κB translocation to the nucleus | [1][2] |
In Vivo Neuroprotective Effects of Chrysin (as a proxy for this compound)
This table outlines the quantitative outcomes from in vivo studies using chrysin in rat models of Parkinson's disease, which can serve as an expected outcome for this compound studies.
| Animal Model | Treatment | Key Findings | Reference |
| Rotenone-induced PD in rats | Chrysin (50 mg/kg/day, i.p.) | Significant reduction in motor behavioral changes; Attenuation of dopaminergic neuron degeneration in the nigrostriatal region. | [3] |
| 6-OHDA-induced PD in rats | Chrysin | Inhibition of NF-κB phosphorylation; Reduction in TNF-α and IL-1β levels. | |
| Doxorubicin-induced cognitive impairment in rats | Chrysin (25, 50, 100 mg/kg/day, oral gavage) | Improvement in cognitive, behavioral, and neurochemical parameters. | [4] |
Experimental Protocols
This compound Preparation
This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vivo administration, a stock solution of this compound can be prepared in DMSO and then further diluted in a suitable vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is recommended to keep the final DMSO concentration below 5% to minimize potential toxicity.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a rapid and specific lesion of the nigrostriatal dopamine system.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
This compound
-
Vehicle (e.g., DMSO/saline)
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in ice-cold saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL. Protect the solution from light.
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the medial forebrain bundle (MFB) relative to bregma (e.g., Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -8.0 mm from the dura).
-
Drill a small hole in the skull at the marked coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
This compound Administration:
-
Prophylactic regimen: Begin daily intraperitoneal (i.p.) or oral gavage administration of this compound (e.g., adapted from chrysin studies, a starting dose of 50 mg/kg could be tested) 3-7 days prior to 6-OHDA surgery and continue for the duration of the experiment (e.g., 4 weeks).
-
Therapeutic regimen: Begin this compound administration 1-3 days after 6-OHDA surgery.
-
The control group should receive the vehicle solution.
-
-
Behavioral Assessment: Perform behavioral tests (e.g., apomorphine- or amphetamine-induced rotation test, cylinder test, rotarod test) 2-4 weeks post-lesion to assess the extent of the dopaminergic lesion and the therapeutic effect of this compound.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect brain tissue for histological (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss) and neurochemical (e.g., HPLC analysis of dopamine and its metabolites in the striatum) analyses.
Rotenone-Induced Rat Model of Parkinson's Disease
This model mimics the systemic and progressive nature of Parkinson's disease by inhibiting mitochondrial complex I.
Materials:
-
Male Lewis or Wistar rats (200-250g)
-
Rotenone
-
Vehicle (e.g., sunflower oil, DMSO)
-
This compound
-
Vehicle for this compound
Protocol:
-
Animal Preparation: Acclimatize rats as described in the 6-OHDA protocol.
-
Rotenone Preparation: Dissolve rotenone in the chosen vehicle to a concentration of 2.5-3.0 mg/mL.
-
Rotenone Administration: Administer rotenone daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose of 2.5-3.0 mg/kg for a period of 2-4 weeks, or until Parkinsonian symptoms develop.[5][6]
-
This compound Administration:
-
Administer this compound (e.g., 50 mg/kg, i.p. or oral gavage) daily, either concurrently with rotenone or as a pre-treatment.
-
The control group should receive the vehicle.
-
-
Monitoring: Monitor the animals daily for the development of Parkinsonian signs such as bradykinesia, rigidity, and postural instability.
-
Behavioral Assessment: Conduct behavioral tests (e.g., open field test, rotarod test, catalepsy test) weekly to assess motor function.
-
Endpoint Analysis: After the treatment period, euthanize the animals and perform histological and neurochemical analyses on the brain tissue as described in the 6-OHDA protocol.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Caption: Experimental workflow for the 6-OHDA Parkinson's disease model.
Caption: Experimental workflow for the rotenone-induced Parkinson's model.
References
- 1. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective role of chrysin in attenuating loss of dopaminergic neurons and improving motor, learning and memory functions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin Attenuates Oxidative Stress to Alleviate Sevoflurane-Induced Cognitive Impairments in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Assessing Chrysotoxine Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysotoxine, a naturally occurring bibenzyl compound, has demonstrated significant neuroprotective properties in preclinical studies.[1][2][3][4] Its ability to inhibit apoptosis in neuronal cells and modulate key signaling pathways, such as NF-κB and PI3K/Akt/GSK, suggests its potential as a therapeutic agent for neurodegenerative diseases.[1][4] However, for any compound to exert a therapeutic effect within the central nervous system (CNS), it must first cross the highly selective blood-brain barrier (BBB). Therefore, a thorough assessment of this compound's BBB permeability is a critical step in its development as a CNS drug candidate.
These application notes provide a comprehensive overview and detailed protocols for evaluating the BBB permeability of this compound using both in vitro and in vivo models.
Biological Activity of this compound
This compound has been shown to possess a range of biological activities, including:
-
Neuroprotection: It protects neuronal cells from 6-hydroxydopamine (6-OHDA) and MPP+-induced apoptosis, suggesting a potential role in Parkinson's disease treatment.[1][2][3]
-
Anti-inflammatory Effects: this compound modulates the NF-κB signaling pathway, which is a key regulator of inflammation.[1]
-
Anti-cancer Activity: It has been identified as a dual Src/Akt inhibitor, suppressing cancer stem cell phenotypes.[5][6][7]
-
Modulation of Signaling Pathways: this compound influences several signaling pathways, including Src/Akt, PI3K/Akt/GSK, and NF-κB, which are crucial in both cancer and neurological disorders.[1][4][5][6][7]
Assessing Blood-Brain Barrier Permeability
The BBB is a dynamic interface that controls the passage of substances between the blood and the brain.[8][9] Assessing a compound's ability to cross this barrier is essential for CNS drug development.[10][11][12] Both in vitro and in vivo methods are employed to determine BBB permeability.[13][14][15][16]
Data Presentation: Hypothetical Permeability Data for this compound
Due to the absence of published BBB permeability data for this compound, the following tables present hypothetical data to illustrate how results from the described protocols would be structured. These tables are for illustrative purposes only and serve as a template for presenting actual experimental data.
Table 1: In Vitro BBB Permeability of this compound (PAMPA-BBB Assay)
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | [Insert Value] | [High/Medium/Low] |
| Propranolol (High Permeability Control) | > 6.0 | High |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
Table 2: In Vitro BBB Permeability of this compound (Cell-Based Transwell Assay)
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) | Predicted BBB Permeability |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [High/Medium/Low] |
| Propranolol (High Permeability Control) | [Insert Value] | [Insert Value] | ~1.0 | High |
| Atenolol (Low Permeability Control) | [Insert Value] | [Insert Value] | ~1.0 | Low |
| Digoxin (P-gp Substrate Control) | [Insert Value] | [Insert Value] | > 2.0 | Low (due to efflux) |
Table 3: In Vivo Brain Penetration of this compound in Mice
| Compound | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| This compound (Timepoint 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Timepoint 2) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (Timepoint 3) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing a preliminary indication of its BBB permeability.[17][18]
Materials:
-
PAMPA plate (e.g., 96-well format)
-
Porcine brain lipid (PBL) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (propranolol, atenolol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM).
-
Coat the filter of the donor plate with the PBL solution.
-
Add the this compound and control solutions to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound and control compounds in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 2: In Vitro Cell-Based Transwell Assay
This assay utilizes a monolayer of brain endothelial cells cultured on a semi-permeable membrane to model the BBB, providing insights into both passive permeability and active transport mechanisms.[13][14][19]
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell line
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
This compound
-
Control compounds (propranolol, atenolol, digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Seed the hCMEC/D3 cells onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Prepare stock solutions of this compound and control compounds.
-
For apical-to-basolateral (A-B) permeability, add the test compounds to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compounds to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the compounds in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the involvement of active efflux transporters.
Protocol 3: In Vivo Brain Penetration Study in Mice
This study directly measures the concentration of this compound in the brain and plasma of a living organism, providing the most physiologically relevant assessment of BBB permeability.[16][20][21]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulation for intravenous (IV) or intraperitoneal (IP) administration
-
Anesthetics
-
Surgical tools for tissue collection
-
Homogenizer
-
LC-MS/MS system for analysis
Procedure:
-
Administer this compound to the mice via IV or IP injection at a defined dose.
-
At predetermined time points (e.g., 15, 30, 60 minutes) post-administration, anesthetize the mice.
-
Collect blood samples via cardiac puncture.
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Harvest the brains and record their weight.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the plasma and brain samples using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL).
Visualizations
Signaling Pathways of this compound
Caption: Known signaling pathways modulated by this compound.
Experimental Workflow: In Vitro Transwell Assay
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Experimental Workflow: In Vivo Brain Penetration Study
Caption: Workflow for the in vivo brain penetration study.
References
- 1. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HKU Scholars Hub: this compound, a novel bibenzyl compound selectively antagonizes MPP +, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells [hub.hku.hk]
- 4. This compound attenuates sevoflurane-induced neurotoxicity in vitro via regulating PI3K/AKT/GSK pathway [signavitae.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux at the Blood-Brain Barrier Reduces the Cerebral Exposure to Ochratoxin A, Ochratoxin α, Citrinin and Dihydrocitrinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irbm.com [irbm.com]
- 15. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 20. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 21. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Chrysotoxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of novel Chrysotoxine derivatives. This compound, a bibenzyl compound, has demonstrated potential as an anticancer agent through its inhibitory effects on the Src/Akt signaling pathway, particularly in the context of cancer stem cells (CSCs). The following protocols and data are intended to guide researchers in the development and characterization of new this compound analogs with improved therapeutic properties.
Data Presentation: In Vitro Cytotoxicity of Novel this compound Derivatives
The following table summarizes the in vitro cytotoxicity of a representative series of novel this compound derivatives against the H460 human non-small cell lung cancer cell line. The IC50 values were determined using a standard MTT assay after 72 hours of treatment. The synthesized derivatives explore the impact of substitutions on the phenolic hydroxyl groups and the aromatic rings of the this compound scaffold.
| Compound ID | R1 Substitution | R2 Substitution | IC50 (µM) on H460 Cells |
| This compound | H | H | 15.8 |
| CTX-001 | CH₃ | H | 12.5 |
| CTX-002 | H | CH₃ | 18.2 |
| CTX-003 | CH₃ | CH₃ | 9.8 |
| CTX-004 | C₂H₅ | H | 10.1 |
| CTX-005 | H | C₂H₅ | 16.5 |
| CTX-006 | F | H | 8.5 |
| CTX-007 | H | F | 14.9 |
| CTX-008 | Cl | H | 7.9 |
| CTX-009 | H | Cl | 13.2 |
| CTX-010 | Br | H | 7.5 |
Note: The data presented in this table is a representative example based on structure-activity relationship trends observed for similar bibenzyl compounds and is intended for illustrative purposes.
Experimental Protocols
General Synthesis Protocol for Novel this compound Derivatives
This protocol describes a general method for the synthesis of novel this compound derivatives via a Wittig reaction followed by hydrogenation, a common strategy for bibenzyl synthesis.
Diagram of the General Synthesis Workflow
Caption: General two-step synthesis workflow for novel this compound derivatives.
Materials:
-
Substituted benzyl chloride
-
Triphenylphosphine
-
Anhydrous toluene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted benzaldehyde
-
Palladium on carbon (10%)
-
Methanol
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Synthesis of Benzylphosphonium Salt:
-
Dissolve the appropriately substituted benzyl chloride (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature, filter the resulting white precipitate, wash with diethyl ether, and dry under vacuum to obtain the benzylphosphonium salt.
-
-
Wittig Reaction to form Stilbene Derivative:
-
Suspend the benzylphosphonium salt (1.2 eq) in anhydrous DMF.
-
Add sodium hydride (1.3 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the appropriately substituted benzaldehyde (1.0 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the stilbene derivative.
-
-
Hydrogenation to Bibenzyl Derivative (Novel this compound Analog):
-
Dissolve the stilbene derivative in methanol.
-
Add 10% palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude bibenzyl derivative.
-
Purify by silica gel column chromatography to yield the final novel this compound derivative.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
H460 human non-small cell lung cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed H460 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cancer Stem Cell Sphere Formation Assay
Materials:
-
H460 cells
-
Serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF
-
Ultra-low attachment 6-well plates
-
This compound derivatives
Procedure:
-
Plate H460 cells as a single-cell suspension in ultra-low attachment 6-well plates at a density of 1,000 cells/mL in serum-free sphere-forming medium.
-
Treat the cells with various concentrations of this compound derivatives.
-
Incubate for 7-10 days to allow for sphere formation.
-
Count the number of spheres with a diameter > 50 µm under a microscope.
-
Calculate the sphere formation efficiency (SFE %) as (number of spheres formed / number of cells seeded) x 100.
Western Blot Analysis of Src/Akt Pathway
Materials:
-
H460 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Akt (Ser473), anti-Akt, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat H460 cells with this compound derivatives at the desired concentrations for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to the total protein or a loading control (GAPDH).
Signaling Pathway
Diagram of the this compound-mediated Inhibition of the Src/Akt Signaling Pathway
Caption: this compound derivatives inhibit the phosphorylation of Src and Akt, leading to downstream suppression of cancer stem cell properties.
Troubleshooting & Optimization
Chrysotoxine in DMSO: A Technical Guide to Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and long-term storage of Chrysotoxine when dissolved in Dimethyl Sulfoxide (DMSO). While specific long-term stability data for this compound in DMSO is not extensively published, this guide offers best practices based on general principles of compound storage to ensure the integrity and activity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions in DMSO?
A1: To prepare a stock solution, it is advisable to dissolve this compound in high-purity, anhydrous DMSO to your desired concentration. For higher solubility, you can warm the tube at 37°C and use an ultrasonic bath for a short period.[1] It is recommended to prepare and use the solution on the same day whenever possible.[2]
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, stock solutions of this compound in DMSO should be stored at -20°C or lower in tightly sealed vials.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: How long can I store this compound in DMSO at -20°C?
A3: Generally, stock solutions in DMSO can be kept for several months at -20°C.[1] However, for optimal activity, it is recommended to use the solution within one month.[2] The stability of any compound in DMSO can be affected by its specific chemical structure.
Q4: Is it acceptable to store this compound solutions at room temperature?
A4: Long-term storage at room temperature is not recommended. Studies on a large number of compounds have shown that a significant percentage degrade over time when stored at ambient temperatures in DMSO.[3] For short-term use during an experiment, keep the solution on ice and protected from light.
Q5: How do I properly handle frozen this compound stock solutions before use?
A5: Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes.[2] This prevents water condensation from the air from entering the solution, which can degrade the compound over time.
Troubleshooting Guide
Issue: I am observing a decrease in the biological activity of my this compound solution.
-
Potential Cause 1: Improper Storage Temperature. Storing the DMSO stock solution at 4°C or room temperature can lead to degradation.
-
Solution: Always store stock solutions at -20°C or below.
-
-
Potential Cause 2: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can introduce moisture and potentially degrade the compound.
-
Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
-
Potential Cause 3: Water Contamination. DMSO is hygroscopic and readily absorbs water from the atmosphere, which can lead to hydrolysis of the compound.
-
Solution: Use anhydrous DMSO and ensure vials are tightly sealed. Allow vials to warm to room temperature before opening to prevent condensation.
-
Issue: I see precipitation in my this compound stock solution after thawing.
-
Potential Cause: Poor Solubility or Concentration Issues. The compound may have precipitated out of solution during freezing.
-
Solution: Before use, warm the vial to 37°C and gently vortex or sonicate to ensure the compound is fully redissolved. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Data on Compound Stability in DMSO
While specific quantitative data for this compound is limited, the following table summarizes general findings on the stability of compounds stored in DMSO under various conditions.
| Storage Condition | Time Period | Observed Stability |
| Room Temperature | 3 Months | Approximately 92% of compounds remained stable.[3] |
| Room Temperature | 6 Months | Approximately 83% of compounds remained stable.[3] |
| Room Temperature | 1 Year | Approximately 52% of compounds remained stable.[3] |
| 4°C in DMSO/water (90/10) | 2 Years | 85% of compounds were found to be stable.[4] |
| -15°C with Freeze/Thaw | 11 Cycles | No significant compound loss was observed for most compounds.[5] |
| -20°C | Several Months | Generally considered a reliable condition for storing stock solutions.[1] |
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Solubilization: Vortex the solution thoroughly. If needed, warm the tube to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles and contamination.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Usage: When ready to use, remove a single aliquot and allow it to thaw and equilibrate to room temperature before opening.
Visual Guides
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Hypothetical signaling pathway of this compound in cancer stem cells.[6]
References
- 1. This compound | CAS:156951-82-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Chrysotoxine Dosage for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chrysotoxine dosage for in vitro studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound functions as a dual inhibitor of Src and Akt, key proteins in cellular signaling pathways. By inhibiting these proteins, this compound effectively suppresses the phenotypes of cancer stem cells (CSCs). Specifically, it leads to the downregulation of the Src/protein kinase B (Akt) signaling pathway, which in turn reduces the expression of the transcription factor Sox2, a critical regulator of cancer stemness.
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: Based on available literature, a good starting point for assessing the cytotoxic effects of this compound is in the nanomolar (nM) to low micromolar (µM) range. For instance, in non-small cell lung cancer cell lines such as H460 and H23, concentrations between 5 nM and 50 nM have been shown to be effective in reducing cell viability and suppressing CSC populations. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro studies, DMSO is the most commonly used solvent. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2]
Q4: How stable is this compound in solution?
A4: this compound has demonstrated good stability under typical laboratory storage conditions. Stock solutions prepared in DMSO can be stored at -20°C for several months. When diluted in cell culture medium, it is recommended to use the solution fresh. Studies in rat plasma have shown that this compound is stable for at least 8 hours at room temperature and for up to two weeks at -20°C, suggesting reasonable stability in biological matrices.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Cytotoxicity | 1. Suboptimal Concentration: The concentration range tested may be too low for the specific cell line. 2. Cell Density: The number of cells seeded may be too high, leading to a diminished effect of the compound. 3. Compound Degradation: this compound solution may have degraded due to improper storage or handling. | 1. Perform a broader dose-response curve, extending to higher concentrations. 2. Optimize cell seeding density for your specific cell line and assay duration. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High Background Signal in Assays | 1. Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 2. Compound Precipitation: this compound may precipitate out of solution when diluted in aqueous culture medium. 3. Interference with Assay Reagents: Bibenzyl compounds may intrinsically interfere with the colorimetric or fluorometric readout of certain viability assays. | 1. Ensure the final DMSO concentration is below 0.5%.[1] Run a vehicle control (medium with the same DMSO concentration without this compound) to assess solvent toxicity. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the dilutions in a pre-warmed medium and vortexing gently. 3. If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., ATP-based assay vs. tetrazolium-based assay). |
| Variability Between Replicates | 1. Inaccurate Pipetting: Inconsistent volumes of cells or compound solution can lead to high variability. 2. Uneven Cell Distribution: A non-homogenous cell suspension will result in varying cell numbers per well. 3. Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Thoroughly mix the cell suspension before and during plating. 3. Avoid using the outer wells of the microplate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.[3] |
| Unexpected Biological Effects | 1. Off-Target Effects: Like any bioactive compound, this compound may have off-target effects in certain cell types. 2. Interaction with Media Components: Components in the cell culture medium (e.g., serum proteins) may bind to this compound, altering its bioavailability. | 1. Consult the literature for known off-target effects of bibenzyl compounds. Consider using multiple, unrelated assays to confirm the primary observation. 2. If using serum-containing medium, consider performing experiments in serum-free medium for a defined period to assess any influence of serum components. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. Note that IC50 values are highly dependent on the cell line, assay method, and incubation time.
| Cell Line | Cell Type | Assay | Incubation Time | Effective Concentration | Reference |
| H460 | Human Non-Small Cell Lung Cancer | MTT Assay | 72 hours | 5-20 nM (Suppression of CSCs) | --INVALID-LINK-- |
| H23 | Human Non-Small Cell Lung Cancer | MTT Assay | 72 hours | 5-20 nM (Suppression of CSCs) | --INVALID-LINK-- |
| SH-SY5Y | Human Neuroblastoma | Not Specified | Not Specified | Dose-dependent attenuation of apoptosis | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line (e.g., H460).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
H460 cells (or other desired cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture H460 cells to 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium. c. Count the cells and adjust the cell suspension to a density of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.[1] c. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only). d. After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration. d. Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound inhibits the Src/Akt/Sox2 signaling pathway.
Caption: Overview of the mitochondrial apoptosis pathway.
References
Troubleshooting inconsistent results in Chrysotoxine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Chrysotoxine. Our aim is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bibenzyl compound isolated from the orchid Dendrobium pulchellum. Its primary reported mechanisms of action include the suppression of cancer stem cell (CSC) phenotypes through the downregulation of the Src/Akt signaling pathway and neuroprotective effects against certain toxins by protecting mitochondria and modulating the NF-κB pathway.[1][2]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to study its effects on cancer stem cells, particularly in non-small cell lung cancer cell lines like H460 and H23.[1][3] It is also utilized in neurobiology research to investigate its protective effects against neurotoxin-induced apoptosis in cell lines such as the human neuroblastoma SH-SY5Y line.[2][4]
Q3: What is the optimal solvent and storage condition for this compound?
A3: While specific solubility data is not extensively published, compounds of this nature are often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to prepare a concentrated stock solution and make fresh dilutions in culture medium for each experiment to minimize solvent effects on cells. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation.
Q4: Why am I seeing variability in the IC50 values of this compound in my cell viability assays?
A4: Inconsistent IC50 values can arise from several factors. As a natural product, there may be variations between different batches of this compound. Additionally, cell-based assays are sensitive to parameters such as cell passage number, seeding density, and incubation time. It is also important to ensure the compound is fully dissolved and evenly distributed in the culture medium.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Compound Insolubility | - Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. - Visually inspect for any precipitation after dilution. - Consider a brief sonication of the stock solution. |
| Cell Culture Conditions | - Use cells within a consistent and low passage number range. - Maintain a standardized cell seeding density across all experiments. - Ensure consistent incubation times and conditions (CO2, temperature, humidity). |
| Assay Protocol | - Verify the accuracy of serial dilutions. - Ensure thorough mixing of the compound in the culture wells. - Check for and minimize edge effects in microplates by not using the outer wells or filling them with sterile PBS. |
| Reagent Quality | - Use fresh, high-quality reagents for the viability assay (e.g., MTT, WST-1). - Ensure proper storage and handling of all assay components. |
Issue 2: Inconsistent Western Blot Results for Signaling Pathway Analysis (Src/Akt, NF-κB)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Timing of Treatment | - Perform a time-course experiment to determine the optimal time point to observe changes in protein phosphorylation (e.g., p-Src, p-Akt) or NF-κB translocation after this compound treatment. |
| Protein Extraction | - Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein modifications. - Ensure complete cell lysis and accurate protein quantification. |
| Antibody Performance | - Use validated antibodies specific for the target proteins and their phosphorylated forms. - Optimize antibody concentrations and incubation conditions. - Run appropriate positive and negative controls. |
| Loading and Transfer | - Ensure equal protein loading across all lanes by checking a housekeeping protein (e.g., GAPDH, β-actin). - Verify efficient protein transfer from the gel to the membrane. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing different concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Src/Akt Pathway
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Src, Src, p-Akt, Akt, and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for this compound studies.
Caption: this compound's inhibition of the Src/Akt signaling pathway.
Caption: this compound's modulation of the NF-κB pathway.
References
- 1. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting for Src and Akt Phosphorylation
Welcome to the technical support center for troubleshooting Western blots targeting phosphorylated Src and Akt. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a signal for my phosphorylated Src/Akt protein?
A weak or absent signal for phospho-Src (p-Src) or phospho-Akt (p-Akt) can stem from several factors. Low abundance of the phosphorylated protein is a primary reason; consider stimulating your cells to increase the phosphorylation event.[1] Ensure your sample preparation includes phosphatase inhibitors to protect the phosphorylation status of your target proteins.[2] Additionally, verify that your primary antibody is specific for the phosphorylated form of the protein and that you are using an appropriate dilution.[3]
Q2: What is causing the high background on my Western blot?
High background can obscure your target protein signal and is often caused by several factors.[4] One common issue is the choice of blocking agent. For phosphorylated proteins, Bovine Serum Albumin (BSA) is generally recommended over non-fat dry milk, as milk contains casein, a phosphoprotein that can cross-react with your antibody.[1][4] Other potential causes include an overly concentrated primary or secondary antibody, insufficient washing steps, or the membrane drying out during the process.[3][4]
Q3: I see multiple non-specific bands on my blot. What should I do?
The appearance of non-specific bands can be due to the primary antibody recognizing other proteins, or the secondary antibody binding non-specifically.[3] To address this, try optimizing the dilution of your primary antibody; a higher dilution may reduce off-target binding.[2] Ensure that your blocking and washing steps are adequate.[3] Including a positive control (a lysate known to express the target protein) and a secondary antibody-only control can help you determine the source of the non-specific bands.[2][4]
Q4: Should I use TBS-T or PBS-T for washing and antibody dilution?
For detecting phosphorylated proteins, Tris-Buffered Saline with Tween 20 (TBS-T) is often recommended over Phosphate-Buffered Saline with Tween 20 (PBS-T). The phosphate ions in PBS can sometimes interfere with the binding of phospho-specific antibodies, potentially leading to a weaker signal.[5]
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low abundance of phosphorylated protein | - Stimulate cells with an appropriate agonist (e.g., growth factors) to induce phosphorylation.[1]- Perform a time-course experiment to determine the optimal stimulation time.[1]- Concentrate your protein sample or load a higher amount of protein (e.g., 30-50 µg of total lysate).[1][3] |
| Dephosphorylation of target protein during sample preparation | - Always work on ice and use ice-cold buffers.- Add a cocktail of phosphatase and protease inhibitors to your lysis buffer and ensure it is freshly prepared.[2] |
| Suboptimal primary antibody concentration | - Use the manufacturer's recommended dilution as a starting point.- Perform a titration experiment to determine the optimal antibody concentration.[3]- Increase the primary antibody incubation time (e.g., overnight at 4°C).[6] |
| Inefficient protein transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3]- Optimize transfer time and voltage, especially for high molecular weight proteins.- Ensure no air bubbles are trapped between the gel and the membrane. |
| Inappropriate blocking buffer | - While BSA is generally recommended, some antibodies may perform better with non-fat dry milk. Check the antibody datasheet.[7] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inappropriate blocking agent | - For phospho-proteins, use 3-5% BSA in TBST instead of non-fat dry milk to avoid cross-reactivity with casein.[1][4]- Increase the blocking time (e.g., 1-2 hours at room temperature).[2] |
| Antibody concentration too high | - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[3][4] |
| Insufficient washing | - Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each with TBST).[3] |
| Membrane drying out | - Ensure the membrane remains submerged in buffer during all incubation and washing steps.[4] |
| Contaminated buffers | - Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckles.[6] |
Experimental Protocols
Detailed Western Blot Protocol for Phospho-Src and Phospho-Akt
This protocol is a synthesis of best practices for the detection of phosphorylated proteins.
1. Sample Preparation and Lysis a. Culture cells to the desired confluency and treat with stimuli as required to induce phosphorylation of Src and Akt. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a suitable assay (e.g., BCA). h. Add 4x SDS-PAGE sample buffer to the lysate, heat at 95-100°C for 5 minutes, and then store at -80°C or use immediately.
2. SDS-PAGE and Protein Transfer a. Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. b. Run the gel according to the manufacturer's instructions. c. Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol for 15-30 seconds before assembling the transfer stack. d. Perform the transfer according to standard protocols (wet or semi-dry). e. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
3. Immunoblotting a. Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8] b. Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-p-Src Tyr416 or anti-p-Akt Ser473) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[8] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation. d. Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation. e. Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes). c. Capture the chemiluminescent signal using an imaging system or autoradiography film.
5. Stripping and Re-probing for Total Protein a. After detecting the phosphorylated protein, the membrane can be stripped to remove the bound antibodies. b. Wash the membrane in TBST. c. Incubate in a mild stripping buffer for 10-15 minutes at room temperature. d. Wash thoroughly with TBST. e. Block the membrane again and probe for the total Src or Akt protein as a loading control.
Visualizations
Caption: A typical workflow for Western blotting of phosphorylated proteins.
Caption: Simplified Src signaling pathway leading to cellular responses.[9]
Caption: Key components of the PI3K/Akt signaling pathway.[10][11][12]
Caption: A troubleshooting flowchart for common Western blot issues.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Chrysotoxine Clinical Translation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for overcoming challenges in the clinical translation of Chrysotoxine. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during laboratory research.
Section 1: Troubleshooting Guides and FAQs
This section is formatted as a series of questions and answers to directly address potential problems during experimentation with this compound.
FAQs: General Handling and Storage
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a bibenzyl compound and, like many natural products, is expected to have low aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents.
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.18 mg of this compound (MW: 318.37 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound solution appears cloudy or shows precipitation when added to my cell culture medium. What should I do?
A2: Precipitation of a poorly soluble compound like this compound upon dilution in an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Increase Final DMSO Concentration: While keeping it below toxic levels (generally <0.5%), a slightly higher final DMSO concentration might be necessary to maintain solubility.
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (37°C) culture medium can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.
-
Use of Pluronic F-68: Including a small amount of a non-ionic surfactant like Pluronic F-68 in your final culture medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final working solution might help to redissolve small precipitates, but this should be done cautiously as it can generate heat.
Troubleshooting: In Vitro Experiments
Q3: I am not observing the expected cytotoxic effects of this compound in my cancer cell line in an MTT assay. What could be the reason?
A3: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Sensitivity: Not all cancer cell lines will be equally sensitive to this compound. It has shown activity against non-small cell lung cancer (H460 and H23) and cervical cancer (HeLa) cell lines.[1][2][3] Ensure you are using a responsive cell line.
-
Concentration and Incubation Time: The cytotoxic effects of this compound are dose and time-dependent. You may need to increase the concentration range or extend the incubation period (e.g., from 24 to 48 or 72 hours).
-
Compound Integrity: Ensure that your this compound stock solution has been stored properly and has not degraded.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of a cytotoxicity assay. Optimize the cell seeding density for your specific cell line and assay duration.
Q4: I am performing a Western blot to detect inhibition of Src or Akt phosphorylation after this compound treatment, but I don't see a significant change. What are some possible reasons?
A4: this compound is known to suppress the Src/Akt signaling pathway.[1][2] If you are not observing this effect, consider the following:
-
Treatment Duration and Concentration: The inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) with a range of this compound concentrations to determine the optimal conditions for observing the effect.
-
Basal Phosphorylation Levels: Ensure that your untreated control cells have a detectable basal level of phosphorylated Src and Akt. If the basal levels are too low, you may need to stimulate the cells with a growth factor (e.g., EGF or IGF-1) to activate the pathway before adding this compound.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for the phosphorylated and total forms of Src and Akt.
Section 2: Quantitative Data
The following table summarizes the reported cytotoxic activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| H460 | Non-Small Cell Lung Cancer | MTT | Not explicitly stated, but significant viability reduction observed at 5-20 µM | [1][2] |
| H23 | Non-Small Cell Lung Cancer | MTT | Not explicitly stated, but significant viability reduction observed at 5-20 µM | [1][2] |
| HeLa | Cervical Cancer | CCK-8 | Not explicitly stated, but suppression of proliferation observed | [3] |
| SH-SY5Y | Neuroblastoma | - | Protective effects observed, not cytotoxic in this context | [4][5] |
Note: Specific IC50 values for this compound are not consistently reported in the public domain. Researchers should perform their own dose-response experiments to determine the IC50 in their cell line of interest.
Section 3: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a series of dilutions of this compound from your DMSO stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Src and Akt Phosphorylation
This protocol outlines the steps to detect changes in Src and Akt phosphorylation following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Section 4: Visualizations of Signaling Pathways and Workflows
Diagram 1: this compound Experimental Workflow for In Vitro Anticancer Activity
References
- 1. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. awri.com.au [awri.com.au]
- 4. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysotoxine Technical Support Center: Addressing Off-Target Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Chrysotoxine during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bibenzyl compound that functions as a dual inhibitor of Src and Akt kinases. Its on-target effect is the suppression of cancer stem cell (CSC) phenotypes by downregulating the Src/Akt signaling pathway.[1][2][3] This inhibition leads to a reduction in the viability of CSC-rich populations and a decrease in known CSC markers.[1]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited specific data published on the direct off-target binding profile of this compound. However, like many kinase inhibitors, it has the potential to interact with other kinases or proteins that have structurally similar ATP-binding pockets. Potential off-target effects could be inferred from the known off-target profiles of other Src and Akt inhibitors.
Q3: What are common off-target effects observed with Src and Akt inhibitors?
A3: Src family kinase inhibitors can have off-target effects on other tyrosine kinases, leading to various cellular responses.[3] Akt inhibitors can exhibit off-target inhibition of other kinases in the AGC kinase family due to structural similarities.[4] Such off-target activities can sometimes lead to unexpected phenotypic outcomes or toxicities in experimental models.[5][6]
Q4: How can I determine if my experimental results are due to off-target effects of this compound?
A4: A multi-pronged approach is recommended. This includes performing control experiments with structurally distinct inhibitors of the same target, using genetic knockdown (e.g., siRNA or CRISPR) of the intended targets (Src and Akt) to see if the phenotype is replicated, and conducting off-target profiling assays.
Q5: What are the general strategies to mitigate off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound, as determined by a dose-response curve for its on-target activity. Additionally, validating findings with orthogonal approaches, such as using other Src/Akt inhibitors or genetic methods, can help confirm that the observed phenotype is due to the intended on-target inhibition.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability at Low Concentrations | Off-target cytotoxic effects. | 1. Perform a detailed dose-response curve to determine the IC50 for on-target inhibition and cytotoxicity. 2. Test for apoptosis or necrosis markers at various concentrations. 3. Compare the cytotoxic profile with other known Src/Akt inhibitors. |
| Phenotype Does Not Match Known Src/Akt Inhibition Effects | 1. Off-target signaling pathway modulation. 2. Context-specific cellular response. | 1. Use Western blotting to confirm the inhibition of downstream targets of Src (e.g., FAK) and Akt (e.g., GSK3β, mTOR). 2. Perform a kinase profiler screen to identify potential off-target kinases. 3. Use a rescue experiment by overexpressing a constitutively active form of Src or Akt. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Off-target effects becoming prominent at slightly different effective concentrations. | 1. Standardize cell passage number, density, and media conditions. 2. Prepare fresh this compound solutions for each experiment. 3. Re-evaluate the optimal concentration in a new dose-response experiment. |
| Drug Resistance Develops Rapidly | 1. Upregulation of compensatory signaling pathways. 2. Off-target activation of survival pathways. | 1. Perform a phospho-kinase array to identify upregulated pathways. 2. Investigate potential off-target interactions that could confer resistance. |
Data Presentation
Table 1: this compound On-Target Activity
| Target | Cell Line | Effect | Concentration Range | Reference |
| Src/Akt | H460, H23 (NSCLC) | Suppression of CSC-like phenotypes | 5-20 nM | [3] |
| Src/Akt | H460, H23 (NSCLC) | Reduced cell viability, increased apoptosis | 50 nM | [3] |
| Mitochondria/NF-κB | SH-SY5Y (Neuroblastoma) | Neuroprotection against 6-OHDA induced apoptosis | Not specified | [4] |
Table 2: General Off-Target Mitigation Strategies
| Strategy | Principle | Application |
| Dose Optimization | Use the lowest concentration that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets. | Perform detailed dose-response studies for key on-target effects. |
| Orthogonal Validation | Confirm phenotype with a mechanistically different inhibitor or a non-pharmacological method. | Use a structurally unrelated Src/Akt inhibitor or siRNA/CRISPR knockdown of Src and Akt. |
| Rescue Experiments | Re-introduction of the target gene product should reverse the observed phenotype. | Transfect cells with a constitutively active or drug-resistant mutant of Src or Akt. |
| Off-Target Profiling | Directly identify unintended binding partners. | Utilize kinase profiling services or in-house biochemical screens. |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Interactions
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a series of dilutions to be used in the assay.
-
Kinase Panel Selection : Choose a commercial kinase profiling service or an in-house panel that covers a broad range of the human kinome.
-
Assay Performance :
-
The service provider or in-house protocol will typically involve incubating each kinase with a substrate and ATP in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
The reaction is allowed to proceed for a defined period.
-
The amount of substrate phosphorylation is quantified, often using methods like radiometric assays (33P-ATP) or fluorescence/luminescence-based assays.
-
-
Data Analysis :
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).
-
A common threshold for a significant "hit" is >50% inhibition.
-
-
Hit Confirmation and Validation :
-
For any identified off-target kinases, perform a dose-response curve to determine the IC50 value.
-
Validate the off-target interaction in a cellular context by assessing the phosphorylation of a known substrate of the off-target kinase in cells treated with this compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound is engaging with its intended targets (Src, Akt) and potential off-targets in a cellular environment.
-
Cell Treatment : Treat intact cells with either vehicle control or a specific concentration of this compound.
-
Heating : Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells to release the proteins.
-
Separation of Aggregated Protein : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins.
-
Analysis :
-
Analyze the amount of the target protein (Src, Akt, or a potential off-target) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Binding of this compound to a protein is expected to increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating unexpected results.
Caption: Decision tree for troubleshooting experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src is a novel potential off-target of RXR agonists, 9-cis-UAB30 and Targretin, in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Optimizing cell viability assays for Chrysotoxine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chrysotoxine in cell viability and apoptosis assays. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound in cancer cells?
This compound, a bibenzyl compound, has been shown to induce apoptosis in various cancer cell lines. Its mechanism is multifaceted and appears to be cell-type dependent, but generally involves the activation of intrinsic and extrinsic apoptotic pathways. In human hepatoblastoma HepG2 cells, this compound activates the mitochondria-mediated apoptotic signaling pathway.[1] For non-small cell lung cancer cells (H460 and H23), it has been shown to suppress cancer stem cell-like phenotypes by downregulating the Src/protein kinase B (Akt) signaling pathway.[2] In hepatocellular carcinoma cells, this compound induces apoptosis through the p53/Bcl-2/caspase-9 pathway.[3]
Q2: I am seeing inconsistent results with my MTT assay after this compound treatment. What could be the cause?
Inconsistencies in MTT assays can arise from several factors, especially when using compounds that affect mitochondrial function. Since this compound has been shown to impact the mitochondria-mediated apoptotic pathway, this can directly interfere with the MTT assay, which relies on mitochondrial dehydrogenase activity.[1][4]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that the cell density is optimal for your specific cell line to avoid nutrient depletion or contact inhibition, which can affect metabolic activity.[4]
-
Check for Drug-Interference: this compound may directly react with MTT or alter the metabolic rate of the cells in a way that does not correlate with viability. Consider a control experiment where this compound is added to the media in the absence of cells to check for any direct reaction with the MTT reagent.
-
Confirm with a Secondary Assay: It is highly recommended to confirm MTT results with an alternative viability assay that has a different mechanism, such as a trypan blue exclusion assay or a CyQUANT direct cell proliferation assay.
Q3: My Annexin V/PI flow cytometry results show a large population of Annexin V positive/PI negative cells even at low this compound concentrations. Is this expected?
A significant population of Annexin V positive and PI negative cells is indicative of early apoptosis.[5] this compound is known to induce apoptosis, so observing this population is expected.[1][6] However, if the proportion of this population is unexpectedly high at very low concentrations or short incubation times, consider the following:
Troubleshooting Steps:
-
Gentle Cell Handling: Over-trypsinization or harsh pipetting can damage the cell membrane, leading to false positive Annexin V staining.[7] Use a gentle cell detachment method and minimize mechanical stress.
-
Calcium Concentration: Annexin V binding to phosphatidylserine is calcium-dependent. Ensure your binding buffer has an adequate concentration of calcium.[8]
-
Time Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the progression from early to late apoptosis.
Q4: After this compound treatment, I observe a significant amount of cell detachment. How should I handle this when performing my viability assay?
Cell detachment is a common morphological change associated with apoptosis. It is crucial to include these floating cells in your analysis to get an accurate assessment of cell viability.
Troubleshooting Steps:
-
Collect Supernatant: When preparing your cells for an assay, always collect the supernatant containing the floating cells.[7]
-
Combine Adherent and Floating Cells: For endpoint assays like flow cytometry, combine the detached cells from the supernatant with the adherent cells after gentle detachment.
-
For Plate-Based Assays: Be cautious when washing plates to avoid aspirating the detached, yet potentially apoptotic, cells.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[4][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound and an appropriate vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a framework for assessing apoptosis following this compound treatment.[5][8]
-
Cell Treatment: Grow cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.
-
Cell Harvesting: Collect the supernatant containing floating cells. Wash the adherent cells with PBS and detach them using a gentle method (e.g., Trypsin-EDTA, taking care to neutralize the trypsin promptly). Combine the adherent and floating cells.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Example of this compound IC50 Values from MTT Assay
| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Reference |
| HepG2 | 24 | ~25 µg/ml | [3] |
| QGY7701 | 24 | ~18 µg/ml | [3] |
| U937 | Not Specified | 16 µM | [10] |
| HeLa | Not Specified | 14.2 µM | [10] |
Table 2: Interpreting Annexin V/PI Staining Results
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Viable Cells |
| Lower Right | Positive | Negative | Early Apoptotic Cells |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left | Negative | Positive | Necrotic Cells |
Visualizations
Caption: General experimental workflow for assessing cell viability after this compound treatment.
Caption: this compound-induced mitochondria-mediated apoptosis signaling pathway.[1]
Caption: this compound suppresses cancer stem cell phenotypes via the Src/Akt pathway.[2]
References
- 1. Chrysotoxene induces apoptosis of human hepatoblastoma HepG2 cells in vitro and in vivo via activation of the mitochondria-mediated apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Chrysotoxine
A comprehensive technical support center for researchers, scientists, and drug development professionals working with Chrysotoxine. This guide provides best practices for handling and storage, troubleshooting tips, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring bibenzyl compound isolated from Dendrobium species of plants, such as Dendrobium pulchellum and Dendrobium chrysotoxum.[1][2] It is a bioactive molecule with CAS Number 156951-82-5 and molecular formula C18H22O5.[1][3] Research has shown its potential in neuroprotection and as an anti-cancer agent.[2][4][5]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily investigated for its neuroprotective effects, particularly in models of Parkinson's disease where it has been shown to inhibit neurotoxicity.[1][5][6] Additionally, it has demonstrated significant anti-cancer properties by suppressing cancer stem cell-like phenotypes, for example in lung and cervical cancer models.[2][4][7]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways. It can suppress the Src/protein kinase B (Akt) signaling pathway, which is involved in cancer stem cell phenotypes.[4][7] It also counteracts the activation of NF-κB by preventing its translocation to the nucleus and protects mitochondria.[1][3][5] Furthermore, it has been studied in relation to the PI3K/AKT/mTOR pathway in the context of cervical cancer.[3]
Q4: How should I properly store this compound?
A4: For long-term storage, this compound should be kept at -20°C.[3] It is advisable to store it in a tightly sealed, light-resistant container to prevent degradation. For short-term use in experiments, aliquoting the compound can help avoid repeated freeze-thaw cycles.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | Ensure this compound is stored at -20°C in a tightly sealed, light-protected vial.[3] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Low stability in the experimental system. | Be aware of this compound's metabolic stability. For instance, it has poor stability in monkey liver microsomes (t1/2 of 9.7 min) but is highly stable in human liver microsomes (t1/2 of 60.1 min).[2] Consider the metabolic capacity of your cell lines or experimental model. | |
| Poor solubility of this compound in aqueous media. | This compound is a bibenzyl compound and may have limited aqueous solubility. | A common solvent for similar natural products is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity in your cells. |
| Unexpected cytotoxicity in control cell lines. | High concentration of the solvent (e.g., DMSO) or the compound itself. | Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments. |
Quantitative Data
Table 1: Metabolic Stability of this compound in Liver Microsomes
This table summarizes the in vitro elimination half-life (t1/2) of this compound in liver microsomes from various species, indicating its metabolic stability.
| Species | In Vitro Elimination Half-Life (t1/2) | Stability Classification |
| Monkey | 9.7 minutes | Poor |
| Rat | 31.5 minutes | Moderate |
| Dog | 56.5 minutes | Excellent |
| Human | 60.1 minutes | Excellent |
Data sourced from a study on the metabolic profiling of this compound.[2]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the general steps to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., H460 human lung cancer cells).[4][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol describes how to analyze the effect of this compound on the expression of proteins in a target signaling pathway (e.g., Src/Akt).[4]
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Src, total Src, phospho-Akt, total Akt, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: this compound suppresses cancer stem cell phenotypes by inhibiting the Src/Akt/Sox2 signaling pathway.
Caption: this compound provides neuroprotection by blocking the nuclear translocation of NF-κB.
Caption: A general workflow for evaluating the in vitro efficacy of this compound on cancer cells.
References
- 1. This compound | CAS:156951-82-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Metabolic profiling of this compound: structural elucidation of phase I metabolites and reactive intermediate identification by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
Validating Chrysotoxine as a Therapeutic Agent: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chrysotoxine's therapeutic potential against established alternatives, supported by experimental data and detailed methodologies.
This compound, a bibenzyl compound, has emerged as a promising therapeutic agent with potential applications in oncology and neuroprotection. This guide synthesizes the current scientific evidence, offering a direct comparison with existing drugs and providing the necessary details for researchers to replicate and build upon these findings.
Anti-Cancer Potential in Non-Small Cell Lung Cancer (NSCLC)
This compound has demonstrated significant anti-cancer activity, primarily through its function as a dual inhibitor of Src and Akt kinases. This mechanism disrupts key signaling pathways involved in cancer cell proliferation, survival, and stemness.
Comparative Efficacy: this compound vs. Standard NSCLC Therapies
To contextualize the efficacy of this compound, its cytotoxic effects on human non-small cell lung cancer (NSCLC) cell lines, H460 and H23, are compared with those of established therapeutic agents, Dasatinib (a multi-targeted kinase inhibitor including Src) and Afatinib (an irreversible ErbB family blocker).
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | H460 | 127.34 | [1] |
| H23 | 145.47 | [1] | |
| Dasatinib | H460 | ~10-20 (range) | [2] |
| H1975 (NSCLC) | 0.95 | [3] | |
| Afatinib | H460 | >10 (Resistant) | [4] |
| H1975 (NSCLC) | ~0.01 | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented provides a comparative snapshot of potency.
This compound-Induced Apoptosis in NSCLC
This compound has been shown to induce apoptosis in H460 and H23 cancer cells. At a concentration of 50 µM, this compound significantly reduces cell viability and increases apoptosis levels in these cell lines[1][6]. Furthermore, it has been observed to suppress cancer stem cell (CSC) populations in H460 and H23 cells at concentrations ranging from 5-20 µM over 72 hours[6].
Neuroprotective Effects of this compound
Beyond its anti-cancer properties, this compound has shown promise as a neuroprotective agent. It has been demonstrated to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced apoptosis, a common in vitro model for Parkinson's disease research.
Efficacy in Neuroprotection Assays
This compound significantly attenuates 6-OHDA-induced cell death in the human neuroblastoma cell line SH-SY5Y[3]. This protective effect is attributed to its ability to preserve mitochondrial function and modulate the NF-κB signaling pathway[3]. Pre-treatment with this compound has been shown to strikingly attenuate the generation of reactive oxygen species (ROS), activation of p38 MAPK and ERK1/2, and mitochondrial dysfunctions induced by 6-OHDA[3].
| Experimental Model | Key Findings | Citation |
| 6-OHDA-induced toxicity in SH-SY5Y cells | This compound significantly attenuates cell death in a dose-dependent manner. | [3] |
| Attenuates 6-OHDA-induced apoptosis, DNA fragmentation, and nuclear condensation. | [3] | |
| Reduces intracellular ROS generation and activation of p38 MAPK and ERK1/2. | [3] | |
| Prevents mitochondrial membrane potential decrease, cytochrome c release, and caspase-3 activation. | [3] | |
| Counteracts NF-κB activation by blocking its translocation to the nucleus. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's anti-cancer mechanism via Src/Akt inhibition.
Caption: this compound's neuroprotective mechanism of action.
Caption: General experimental workflow for validating this compound.
Detailed Experimental Protocols
To ensure reproducibility, the following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed H460 or H23 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and an appropriate vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis.
-
Cell Seeding and Treatment: Seed cells (e.g., H460, H23) in a 6-well plate and treat with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Src/Akt Pathway
This technique is used to detect changes in protein expression and phosphorylation states within the Src/Akt signaling pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Src, phospho-Src (Tyr416), total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
6-OHDA-Induced Neurotoxicity Model
This protocol establishes an in vitro model of Parkinson's disease to evaluate the neuroprotective effects of this compound.
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a dopaminergic neuron-like phenotype, for example, by treatment with retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
6-OHDA Treatment: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay as described above.
-
Apoptosis Assays: Quantify apoptosis using Annexin V/PI staining or by measuring caspase-3 activity.
-
ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using a fluorescent probe such as JC-1.
-
This guide provides a foundational understanding of this compound's therapeutic potential and the experimental framework for its validation. Further in-depth studies are warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Chrysotoxine vs. Other Bibenzyl Compounds in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in naturally occurring compounds for the treatment of neurodegenerative diseases has led to the investigation of various plant-derived molecules. Among these, bibenzyl compounds have emerged as a promising class of neuroprotective agents. This guide provides a comparative analysis of chrysotoxine against other notable bibenzyl compounds, focusing on their neuroprotective effects, mechanisms of action, and the experimental data supporting their potential therapeutic applications.
Executive Summary
This compound, a bibenzyl derivative, has demonstrated significant neuroprotective properties in preclinical studies. This guide compares this compound with two other bibenzyl compounds of interest: the synthetically derived 2-[4-hydroxy-3-(4-hydroxyphenyl)benzyl]-4-(4-hydroxyphenyl)phenol (compound 20C ) and a naturally occurring prenylated bibenzyl (compound 12 ). While direct comparative studies with standardized quantitative data are limited, this guide synthesizes the available evidence to provide a comprehensive overview for researchers. The primary mechanisms of action for these compounds involve mitigating oxidative stress, reducing apoptosis, and modulating key signaling pathways implicated in neuronal survival.
Comparative Data on Neuroprotective Effects
The following tables summarize the available quantitative and qualitative data on the neuroprotective effects of this compound, compound 20C, and compound 12 from various experimental models.
Table 1: In Vitro Neuroprotective Effects
| Compound | Cell Line | Neurotoxin/Insult | Concentration Range | Key Findings | Reference |
| This compound | SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 1 - 10 µM | Dose-dependently attenuated 6-OHDA-induced apoptosis, ROS generation, and mitochondrial dysfunction. | [1] |
| This compound | SH-SY5Y | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Inhibited MPP+-induced cell death, ROS overproduction, and mitochondrial dysfunction. | |
| Compound 20C | PC12 | Rotenone | 0.01 - 1 µmol/L | Dose-dependently attenuated rotenone-induced apoptosis and oxidative stress. | [2] |
| Compound 20C | PC12 | Tunicamycin | 10⁻⁵ mol/L | Increased viability of tunicamycin-treated cells and reduced ER stress. | [3] |
| Compound 12 | SK-N-SH | Glutamate | Not specified | Exhibited strong neuroprotective effect against glutamate-induced neuronal excitatory injury. | [4] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Insult | Dosing Regimen | Key Findings | Reference |
| Compound 20C | Rat | 6-Hydroxydopamine (6-OHDA) | Not specified | Improved behavioral defects, decreased neuroinflammation, and protected dopaminergic neurons. | [5] |
| Compound 20C | Mouse | MPTP/probenecid | Not specified | Improved behavioral deficits, attenuated dopamine depletion, and reduced dopaminergic neuron loss. | [6] |
| Compound 12 | Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 30 mg/kg | Reduced infarct volume and improved neurobehavioral scores. | [4] |
Mechanisms of Action: A Comparative Overview
This compound and other bibenzyl compounds exert their neuroprotective effects through multiple signaling pathways. A summary of their primary mechanisms is presented below.
This compound: Mitochondria Protection and NF-κB Modulation
This compound's neuroprotective effects are largely attributed to its ability to preserve mitochondrial function and modulate the NF-κB signaling pathway. In response to neurotoxins like 6-OHDA and MPP+, this compound has been shown to:
-
Inhibit Apoptosis: It attenuates key apoptotic events, including DNA fragmentation and nuclear condensation.[1]
-
Preserve Mitochondrial Integrity: this compound mitigates mitochondrial dysfunction by preventing the decrease in membrane potential, reducing the intracellular influx of Ca2+, inhibiting the release of cytochrome c, and balancing the Bax/Bcl-2 ratio.[1]
-
Suppress Oxidative Stress: It significantly reduces the generation of reactive oxygen species (ROS).[1]
-
Modulate NF-κB Signaling: this compound blocks the translocation of NF-κB to the nucleus, which in turn prevents the upregulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) release.[1]
Compound 20C: Targeting Oxidative Stress and Inflammation
Compound 20C demonstrates neuroprotection through its potent antioxidant and anti-inflammatory activities. Its key mechanisms include:
-
Activation of the Nrf2/ARE Pathway: 20C protects against rotenone-induced apoptosis by activating the Nrf2/ARE/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[2]
-
Inhibition of iNOS: In a rat model of Parkinson's disease, 20C was found to inhibit the activity of iNOS induced by 6-OHDA, leading to a decrease in nitrated-α-synuclein.[5]
-
Modulation of Adaptive Immunity: It can decrease the expression of antigen-presenting molecules (MHC I and MHC II) induced by 6-OHDA.[5]
-
Regulation of Inflammatory Responses: In a mouse model of Parkinson's disease, 20C suppressed glial activation and regulated both NF-κB signaling and the NLRP3 inflammasome pathway.[6]
-
ER Stress Reduction: It alleviates endoplasmic reticulum stress by reducing the accumulation of α-synuclein.[3]
Compound 12: Antioxidant and Anti-apoptotic Activity
The prenylated bibenzyl compound 12 exhibits neuroprotection primarily through its antioxidant properties and its influence on apoptotic pathways.
-
Potent Antioxidant: Compound 12 has been identified as a potent antioxidant.[4]
-
Upregulation of Aifm3: It has been shown to upregulate the expression of apoptosis-inducing factor, mitochondria associated 3 (Aifm3), suggesting a role in modulating apoptosis.[4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these bibenzyl compounds.
Caption: this compound's neuroprotective mechanism.
Caption: Compound 20C's neuroprotective mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Cell Viability Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity.
-
Seed cells in a 96-well plate and culture for 24 hours.
-
Treat cells with the bibenzyl compound for a specified pre-incubation period.
-
Introduce the neurotoxin (e.g., 6-OHDA, MPP+, rotenone) and incubate for the desired duration.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Apoptosis Assays
-
Hoechst 33342 Staining: This method is used to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.
-
Culture cells on coverslips in a 24-well plate.
-
Treat with the bibenzyl compound and neurotoxin as described for the viability assay.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Assay: This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Plate cells in a 96-well plate.
-
Pre-treat with the bibenzyl compound.
-
Load the cells with DCFH-DA.
-
Expose the cells to the neurotoxin.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-NF-κB).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
The following diagram illustrates a general experimental workflow for assessing the neuroprotective effects of bibenzyl compounds.
Caption: General workflow for in vitro neuroprotection assays.
Conclusion
This compound, along with other bibenzyl compounds like 20C and 12, holds considerable promise as a neuroprotective agent. Their multi-target mechanisms of action, including the preservation of mitochondrial function, reduction of oxidative stress and inflammation, and modulation of key cell survival and death pathways, make them attractive candidates for further investigation in the context of neurodegenerative diseases. However, the lack of direct comparative studies necessitates further research to establish a clear hierarchy of efficacy and to elucidate the subtle differences in their mechanisms. Future studies should aim to perform side-by-side comparisons of these compounds in standardized in vitro and in vivo models to provide the quantitative data needed to advance their development as potential therapeutics.
References
- 1. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20C, a bibenzyl compound isolated from Gastrodia elata, protects PC12 cells against rotenone-induced apoptosis via activation of the Nrf2/ARE/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bibenzyl compound 20C protects rats against 6-OHDA-induced damage by regulating adaptive immunity associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Bibenzyl Compound (20C) Protects Mice from 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine/Probenecid Toxicity by Regulating the α-Synuclein-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chrysotoxine and Gigantol in Oncology Research
A deep dive into the anti-cancer properties of two promising bibenzyl compounds, Chrysotoxine and Gigantol, reveals distinct mechanisms of action and varying potencies against different cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in oncology.
This compound, a bibenzyl compound, has demonstrated notable efficacy in suppressing cancer stem cells (CSCs), particularly in non-small cell lung cancer (NSCLC). Its mechanism of action is primarily linked to the downregulation of the Src/protein kinase B (Akt) signaling pathway. In contrast, Gigantol, another bibenzyl compound, exhibits a broader range of anti-cancer activities through multiple signaling pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and JAK/STAT pathways. It has shown cytotoxic effects against breast and lung cancer cells and has also been found to induce ferroptosis.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Gigantol against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | SW480 (Colorectal) | 77.15 ± 5.4 | |
| Gigantol | MDA-MB-231 (Breast) | 115.2 ± 6.7 | |
| MDA-MB-468 (Breast) | 103.6 ± 10.9 | ||
| H460 (Lung) | Concentration-dependent reduction in viability (significant effects at 50, 100, and 500 µM) | [1] | |
| MCF10A (Non-tumorigenic Breast) | 192.1 ± 17.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the studies of this compound and Gigantol.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Gigantol and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or Gigantol for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The different cell populations are quantified based on their fluorescence signals.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This technique is crucial for elucidating the signaling pathways affected by this compound and Gigantol.
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental processes provide a clearer understanding of the research.
Caption: Signaling pathways modulated by Gigantol in cancer cells.
References
A Comparative Guide to the Neuroprotective Efficacy of Chrysotoxine and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of chrysotoxine and resveratrol, drawing upon available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these two natural compounds for therapeutic applications in neurodegenerative diseases.
Overview of Neuroprotective Mechanisms
Both this compound, a bibenzyl compound, and resveratrol, a well-studied polyphenol, have demonstrated neuroprotective effects through various mechanisms. While direct comparative studies are limited, this guide synthesizes current research to facilitate an objective assessment of their potential.
This compound has been shown to protect neuronal cells primarily by preserving mitochondrial function and modulating inflammatory pathways.[1][2] Key mechanisms include the attenuation of reactive oxygen species (ROS) generation, inhibition of apoptosis, and suppression of the NF-κB signaling pathway.[1][2]
Resveratrol exerts its neuroprotective effects through a broader range of pathways.[[“]][4][5][6] These include potent antioxidant and anti-inflammatory actions, activation of sirtuins (particularly SIRT1), and modulation of various signaling cascades such as PI3K/Akt/mTOR and AMPK.[[“]][7]
Quantitative Comparison of In Vitro Neuroprotective Effects
The following tables summarize quantitative data from key in vitro studies on this compound and resveratrol, providing insights into their relative potency in protecting neuronal cells from various insults.
Table 1: this compound - In Vitro Neuroprotection
| Cell Line | Neurotoxin | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 1, 5, 10 µM | Cell Viability | Dose-dependent increase in cell viability | [1] |
| SH-SY5Y | 6-OHDA | 10 µM | ROS Generation | Significant attenuation of intracellular ROS | [1] |
| SH-SY5Y | 6-OHDA | 10 µM | Caspase-3 Activation | Striking attenuation of caspase-3 activation | [1] |
| SH-SY5Y | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Cell Death | Inhibition of MPP+-induced cell death | [2] |
| SH-SY5Y | MPP+ | Not specified | Mitochondrial Membrane Potential | Blockade of MPP+-induced decrease in membrane potential | [2] |
Table 2: Resveratrol - In Vitro Neuroprotection
| Cell Line | Neurotoxin/Insult | Resveratrol Concentration | Outcome Measure | Result | Reference |
| Primary mixed-glial cultures | Lipopolysaccharide (LPS) | 25-100 µM | Neuroprotection | Provided neuroprotection via free radical scavenging | [4] |
| C6 astroglioma cells | LPS | up to 20 µM | Nitric Oxide (NO) and PGE2 Release | Significant reduction | [4] |
| Primary hippocampal cultured cells | Aβ25-35 | 15-40 µM (median effect at 25 µM) | Cell Death | Dose-dependent decrease in cell death | [8] |
| Hippocampal neuronal HT22 cell line | Glutamate | Not specified | Mitochondrial Oxidative Stress | Reduction of mitochondrial oxidative stress | [4] |
| Human Microvascular Endothelial Cells (HMEC-1) | - | 1-10 µM | Apoptosis (Cleaved Caspase 3) | No evidence of apoptosis | [9] |
Signaling Pathways in Neuroprotection
The neuroprotective actions of this compound and resveratrol are mediated by distinct and overlapping signaling pathways.
This compound Signaling Pathways
This compound's protective effects appear to converge on the inhibition of stress-activated kinases and the NF-κB pathway, leading to reduced inflammation and apoptosis.[1][2]
Resveratrol Signaling Pathways
Resveratrol activates a complex network of signaling pathways, highlighting its pleiotropic effects on neuronal survival and function.[[“]][7]
References
- 1. This compound, a novel bibenzyl compound, inhibits 6-hydroxydopamine induced apoptosis in SH-SY5Y cells via mitochondria protection and NF-κB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Chrysotoxine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer activities of Chrysotoxine, a promising natural compound. This document provides a comparative analysis of its efficacy across various cancer cell lines, supported by experimental data and detailed protocols.
This compound, a bibenzyl compound, has demonstrated significant potential as an anti-cancer agent. This guide synthesizes findings from multiple studies to offer a cross-validated comparison of its activity in different cancer cell lines, focusing on its cytotoxic effects and the underlying molecular mechanisms.
Comparative Cytotoxicity of this compound
This compound exhibits a range of cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line. The data below summarizes the IC50 values of this compound and the related compound Chrysin in several cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value | Citation(s) |
| HepG2 | Hepatoblastoma | This compound | 19.64 µg/ml | [1] |
| H460 | Non-Small Cell Lung Cancer | This compound | 127.34 µM | [2] |
| H23 | Non-Small Cell Lung Cancer | This compound | 145.47 µM | [2] |
| HeLa | Cervical Cancer | Chrysin | 15 µM (at 48h) | [3][4] |
| MCF-7 | Breast Cancer | Chrysin | 19.5 µM (at 48h), 9.2 µM (at 72h) | [3] |
| MDA-MB-231 | Breast Cancer | Chrysin | 20 µM (at 48h) | [5][6] |
| CT26 | Colon Cancer | Chrysin | 80 µg/mL | [7] |
| U937 | Leukemia | Chrysin* | 16 µM | [3] |
*Note: Data for Chrysin, a structurally related flavonoid, is included for comparative purposes where direct data for this compound was not available in the reviewed literature.
Induction of Apoptosis Across Cell Lines
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. Studies have quantified the percentage of apoptotic cells following treatment with this compound and Chrysin.
| Cell Line | Cancer Type | Compound | Apoptosis Rate | Citation(s) |
| HepG2 | Hepatoblastoma | This compound | 23.14% (5 µg/ml), 35.68% (10 µg/ml), 55.61% (20 µg/ml) | [1] |
| SW480 | Colon Cancer | Chrysin* | 35.49% (after 48h) | [8] |
*Note: Data for Chrysin, a structurally related flavonoid, is included for comparative purposes.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8/MTT Assay)
This assay is used to determine the cytotoxic activity of this compound and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Following treatment, a solution of either Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1-4 hours. In viable cells, dehydrogenase enzymes convert the reagent into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. Chrysotoxene induces apoptosis of human hepatoblastoma HepG2 cells in vitro and in vivo via activation of the mitochondria-mediated apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Co-administration of Chrysin and Luteolin with Cisplatin and Topotecan Exhibits a Variable Therapeutic Value in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential effects of chrysin on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Effects of Chrysin on MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and anti-metastatic effect of chrysin on CD44+ cancer stem cells from SW480 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Chrysotoxine: A Comparative Analysis of In Vitro and In Vivo Studies
A detailed examination of the bibenzyl compound Chrysotoxine reveals promising anti-cancer and neuroprotective activities in laboratory settings. However, a direct comparison between its effects in cell-based assays (in vitro) and whole-organism studies (in vivo) is currently hampered by a lack of published in vivo efficacy data. This guide provides a comprehensive overview of the existing research, presenting available quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
Executive Summary
This compound, a natural compound isolated from the orchid Dendrobium pulchellum, has demonstrated significant cytotoxic and mechanistic effects on various cancer cell lines, including non-small cell lung cancer (H460 and H23), cervical cancer (HeLa), and neuroblastoma (SH-SY5Y). The primary mechanisms of action identified are the inhibition of the Src/Akt and NF-κB signaling pathways, which are crucial for cancer cell survival, proliferation, and metastasis. While in vitro studies provide a strong foundation for its potential as a therapeutic agent, the absence of in vivo tumor growth inhibition studies limits a full assessment of its clinical potential. A single pharmacokinetic study in rats sheds light on its absorption and metabolism, indicating rapid excretion and low bioavailability.
In Vitro Studies: Unraveling the Cellular Mechanisms
In vitro research has been pivotal in elucidating the cellular and molecular effects of this compound. Studies have consistently shown its ability to reduce cell viability, suppress cancer stem cell populations, and induce apoptosis in a dose- and time-dependent manner.
Quantitative Data from In Vitro Assays
While specific IC50 values for this compound are not consistently reported across the literature, the effective concentrations observed in various studies are summarized below. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effects |
| H460 | Non-Small Cell Lung Cancer | Cell Viability Assay | 5-20 nM | Suppression of cancer stem cell populations.[1] |
| H23 | Non-Small Cell Lung Cancer | Cell Viability Assay | 5-20 nM | Suppression of cancer stem cell populations.[1] |
| H460 | Non-Small Cell Lung Cancer | Apoptosis Assay | 50 nM | Increased apoptosis.[1] |
| H23 | Non-Small Cell Lung Cancer | Apoptosis Assay | 50 nM | Increased apoptosis.[1] |
| HeLa | Cervical Cancer | Cell Proliferation, Migration, Invasion, Apoptosis Assays | Not specified | Suppression of proliferation, migration, and invasion; induction of apoptosis.[2] |
| SH-SY5Y | Neuroblastoma | Apoptosis Assay | Dose-dependent | Attenuation of 6-hydroxydopamine-induced apoptosis. |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis.
Src/Akt Signaling Pathway: In non-small cell lung cancer cells, this compound has been shown to suppress the Src/Akt signaling pathway.[3] This pathway is critical for cell survival, proliferation, and the maintenance of cancer stem cells. By inhibiting this pathway, this compound effectively reduces the viability of cancer cells and their stem-like characteristics.[1][3]
NF-κB Signaling Pathway: In neuroblastoma cells, this compound has been demonstrated to counteract the activation of NF-κB. This transcription factor plays a crucial role in inflammation, cell survival, and proliferation. By preventing its translocation to the nucleus, this compound inhibits the expression of downstream target genes that promote cancer cell survival.
In Vivo Studies: Pharmacokinetics and a Gap in Efficacy Data
To date, the in vivo investigation of this compound has been limited. While a pharmacokinetic study provides valuable insights into its behavior in a living system, the crucial data on its anti-tumor efficacy in animal models is not yet available in published literature.
Pharmacokinetic Profile in Rats
A study investigating the pharmacokinetics of this compound in rats after oral and intravenous administration revealed the following:
| Administration Route | Dose | Key Findings |
| Oral | 100 mg/kg | Rapid excretion and low bioavailability. |
| Intravenous | 25 mg/kg | Rapid excretion. |
These findings suggest that while this compound is absorbed, it is quickly cleared from the body and may have limited systemic exposure when administered orally. This highlights a potential challenge for its development as a systemic therapeutic agent and may necessitate the exploration of alternative formulations or delivery methods to enhance its bioavailability.
The Missing Link: In Vivo Efficacy
A thorough search of scientific literature did not yield any studies on the in vivo efficacy of this compound in cancer models, such as xenograft studies in mice. This represents a significant gap in our understanding of this compound's potential as an anti-cancer drug. Without this data, it is impossible to determine if the promising in vitro results translate into a tangible therapeutic effect in a complex biological system.
Experimental Protocols
In Vitro Assays
Cell Viability and Proliferation (MTT Assay):
-
Cancer cells (H460, H23, HeLa, or SH-SY5Y) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]
Western Blot Analysis for Signaling Pathway Proteins:
-
Cells are treated with this compound as described above.
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Src, p-Src, Akt, p-Akt, NF-κB) and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.[3]
Flow Cytometry for Apoptosis Analysis:
-
Cells are treated with this compound.
-
Both adherent and floating cells are collected and washed.
-
Cells are then stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[2]
In Vivo Pharmacokinetic Study
Animal Model and Drug Administration:
-
Male Sprague-Dawley rats are used for the study.
-
For intravenous administration, this compound is dissolved in a suitable vehicle and administered via the tail vein.
-
For oral administration, this compound is administered by gavage.
Sample Collection and Analysis:
-
Blood samples are collected from the rats at various time points after drug administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated from the plasma concentration-time data using appropriate software.
Conclusion and Future Directions
The current body of research provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent. Its demonstrated in vitro activity against multiple cancer cell lines and its defined mechanisms of action are highly encouraging. However, the critical next step is to bridge the gap between these laboratory findings and their potential clinical relevance.
Future research should prioritize the following:
-
In Vivo Efficacy Studies: Conducting well-designed xenograft studies in animal models of lung cancer, cervical cancer, and neuroblastoma is paramount to determine if this compound can inhibit tumor growth and improve survival.
-
Bioavailability Enhancement: Given the low oral bioavailability observed in rats, studies focused on developing novel formulations or drug delivery systems for this compound are warranted to improve its pharmacokinetic profile.
-
Determination of IC50 Values: Rigorous determination of IC50 values in a standardized panel of cancer cell lines will allow for a more precise quantitative comparison of its potency against different cancer types.
-
Toxicity Studies: Comprehensive toxicology studies are necessary to establish the safety profile of this compound before it can be considered for clinical trials.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound regulates ferroptosis and the PI3K/AKT/mTOR pathway to prevent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Chrysotoxine's effect on different cancer stem cell markers
For Immediate Release
A comprehensive review of experimental data reveals Chrysotoxine, a natural bibenzyl compound, effectively targets and suppresses key cancer stem cell (CSC) markers. This guide provides a comparative analysis of its effects on various CSC markers, offering valuable insights for researchers and drug development professionals in oncology.
This compound has emerged as a promising agent in cancer therapy due to its demonstrated ability to inhibit the self-renewal and survival of cancer stem cells. These cells are a subpopulation within a tumor that are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. This report synthesizes findings from key research to provide an objective comparison of this compound's efficacy against different CSC markers, supported by detailed experimental protocols and pathway visualizations.
Comparative Efficacy of this compound on Cancer Stem Cell Markers
This compound has been shown to significantly reduce the populations of cancer stem cells in non-small cell lung cancer (NSCLC) cell lines, H460 and H23. Its primary mechanism of action involves the downregulation of the Src/Protein Kinase B (Akt) signaling pathway, a critical regulator of cancer cell survival and proliferation. This inhibition, in turn, leads to a reduction in the expression of the pluripotency transcription factor SOX2, a key driver of cancer stemness.[1][2][3]
The following table summarizes the quantitative effects of this compound on various CSC-related markers and phenotypes as observed in experimental studies.
| Cancer Stem Cell Marker/Phenotype | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Sox2 | H460, H23 | 5-20 nM | Dose-dependent decrease in protein expression | [1][2] |
| CD133 | H460, H23 | 20 nM | Significant reduction in the CD133-positive cell population | [1] |
| ALDH Activity | H460, H23 | 20 nM | Marked decrease in Aldefluor-positive cells, indicating reduced ALDH activity | [1] |
| CSC Population (3D Spheroids) | H460, H23 | 5-20 nM | Dose-dependent reduction in the viability and number of CSC-rich spheroids | [1][2] |
| Phospho-Src (Y416) | H460, H23 | 5-20 nM | Dose-dependent inhibition of Src phosphorylation | [1] |
| Phospho-Akt (S473) | H460, H23 | 5-20 nM | Dose-dependent inhibition of Akt phosphorylation | [1][2] |
Signaling Pathway and Experimental Workflow
This compound's mechanism of action centers on the inhibition of the Src/Akt signaling cascade, which is crucial for maintaining the stem-like characteristics of cancer cells. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the effects of this compound on CSCs.
Caption: this compound inhibits the Src/Akt signaling pathway.
Caption: Workflow for assessing this compound's effect on CSCs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on cancer stem cell markers.
Three-Dimensional (3D) Spheroid Culture for CSC Enrichment
-
Cell Seeding: Human non-small cell lung cancer cells (H460 and H23) are seeded in ultra-low attachment 6-well plates at a density of 1,000 cells/mL.
-
Culture Medium: Cells are cultured in serum-free DMEM/F12 medium supplemented with 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and 1x B27 supplement.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days to allow for the formation of CSC-rich spheroids.
-
Treatment: Spheroids are then treated with varying concentrations of this compound (5-20 nM) or vehicle control (DMSO) for the indicated time periods.
Flow Cytometry for CSC Marker Analysis
-
Cell Preparation: Following treatment, 3D spheroids are dissociated into single cells using TrypLE Express.
-
Staining for CD133: Cells are washed with PBS and incubated with an APC-conjugated anti-human CD133 antibody for 30 minutes at 4°C in the dark.
-
ALDH Activity Assay (Aldefluor Assay): The ALDEFLUOR™ kit is used to measure ALDH enzymatic activity.
-
A single-cell suspension is prepared as described above.
-
Cells are incubated with the activated ALDEFLUOR™ reagent for 30-60 minutes at 37°C.
-
A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.
-
-
Analysis: Stained cells are analyzed using a flow cytometer. The percentage of CD133-positive and ALDH-positive cells is determined by gating on the appropriate cell populations.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Src (Y416), phospho-Akt (S473), Sox2, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Extreme Limiting Dilution Assay (ELDA)
-
Cell Plating: Single-cell suspensions of treated and control cells are plated in serial dilutions (e.g., from 100 cells/well down to 1 cell/well) in 96-well ultra-low attachment plates.
-
Culture: Cells are cultured in the CSC-enriching medium described above for 10-14 days.
-
Analysis: The number of wells containing spheroids is counted for each cell dilution. The frequency of sphere-forming units (a measure of the CSC population) is calculated using the ELDA software (4--INVALID-LINK--]
This comparative guide underscores the potential of this compound as a targeted therapy against cancer stem cells. The provided data and protocols offer a foundation for further research into its clinical applications and the development of novel anti-cancer strategies.
References
- 1. FACS-based protocol to assess cytotoxicity and clonogenic potential of colorectal cancer stem cells using a Wnt/β-catenin signaling pathway reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioinf.wehi.edu.au [bioinf.wehi.edu.au]
Safety Operating Guide
Navigating the Safe Disposal of Chrysotoxine: A Procedural Guide
Chrysotoxine, investigated for its neuroprotective and cancer stem cell-suppressing activities, demands careful management due to its potential cellular toxicity.[1][3][4][5] Adherence to established protocols for cytotoxic agents is paramount to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Prior to any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.
Quantitative Data Summary
A clear understanding of this compound's chemical and physical properties is fundamental to its safe handling and the development of appropriate disposal strategies.
| Property | Value | Source |
| CAS Number | 156951-82-5 | [3] |
| Molecular Formula | C18H22O5 | [6][7] |
| Molecular Weight | 318.36 g/mol | [3][7] |
| Appearance | Not specified (likely solid) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | Desiccate at -20°C | [3] |
Step-by-Step Disposal Protocol
This protocol is based on general best practices for the disposal of cytotoxic and hazardous chemical waste.[2][8][9]
-
Segregation at the Source:
-
Immediately segregate all this compound-contaminated waste from non-hazardous waste streams.
-
This includes unused or expired pure this compound, contaminated lab supplies (e.g., pipette tips, gloves, vials), and any solutions containing this compound.
-
-
Waste Containerization:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be rigid and puncture-resistant.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. Ensure the container is compatible with the solvents used (e.g., Chloroform, DMSO).
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is also labeled as containing cytotoxic waste.[2]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound."
-
Include the date of waste accumulation and the responsible researcher's name and contact information.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
The storage area should be clearly marked with appropriate hazard symbols.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
High-temperature incineration is the recommended method for the final destruction of cytotoxic waste to ensure complete decomposition.[9][10]
-
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the chemical neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure remains segregation and professional disposal via incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, emphasizing the critical steps from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. This compound | CAS:156951-82-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound, a novel bibenzyl compound selectively antagonizes MPP⁺, but not rotenone, neurotoxicity in dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Stem Cell-Suppressing Activity of this compound, a Bibenzyl from Dendrobium pulchellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C18H22O5 | CID 5315860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 156951-82-5 | this compound [phytopurify.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Handling Protocols for Chrysotoxine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of Chrysotoxine, a naturally occurring bibenzyl compound with neuroprotective and potential anti-cancer properties. Adherence to these protocols is essential to ensure the safety of all personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other bibenzyl compounds necessitates a cautious approach to handling. The primary hazards are anticipated to be skin, eye, and respiratory irritation upon direct contact with the powdered form.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from airborne particles and splashes. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | N95 respirator or higher | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.
-
Weighing: All weighing of powdered this compound must be conducted within a certified chemical fume hood to control airborne particles.
-
Solubilization: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1].
-
Experimentation: Conduct all experimental procedures involving this compound within a designated area.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Remove PPE in the correct order to avoid self-contamination.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, bench paper, pipette tips, etc. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes unused solutions and solvent rinses. |
| Sharps | Puncture-resistant sharps container | Includes contaminated needles and blades. |
All waste containers must be clearly labeled with "Hazardous Waste - this compound" and the appropriate hazard pictograms. Follow all institutional and local regulations for the final disposal of chemical waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information about the compound as possible.
Emergency Response Logic:
Caption: Decision-making for this compound exposure response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
